An In-depth Technical Guide to 2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride: A Putative Monoamine Transporter Modulator
Abstract This technical guide provides a comprehensive analysis of 2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride, a substituted phenethylamine derivative. While specific research on this compound is limited in publicl...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive analysis of 2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride, a substituted phenethylamine derivative. While specific research on this compound is limited in publicly accessible literature, its structural analogy to known monoamine transporter inhibitors allows for a scientifically grounded exploration of its potential chemical and pharmacological properties. This document will serve as a foundational resource for researchers and drug development professionals by detailing its chemical identity, proposing a viable synthetic route, and postulating its mechanism of action and potential research applications. Furthermore, this guide outlines essential experimental protocols for its synthesis, characterization, and pharmacological evaluation.
Introduction and Chemical Identity
2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride belongs to the family of substituted phenethylamines, a class of compounds renowned for their diverse pharmacological activities, primarily centered on the central nervous system. Its core structure consists of a p-tolyl group attached to a propan-1-amine backbone, with a methyl substituent at the second carbon position. This structural motif is reminiscent of various well-characterized psychostimulants and monoamine reuptake inhibitors.[1][2][3] The hydrochloride salt form enhances its stability and solubility in aqueous media, a desirable property for experimental and potential therapeutic applications.
Table 1: Physicochemical Properties of 2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride
A logical synthetic pathway would commence with p-tolualdehyde, which can be converted to 1-(p-tolyl)propan-1-one. Subsequent reaction with a suitable aminating agent and a reducing agent would yield the target amine. The final step would involve the formation of the hydrochloride salt.
Caption: Proposed synthesis workflow for 2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-(p-tolyl)propan-1-one
To a solution of p-tolualdehyde in anhydrous diethyl ether, add a solution of ethylmagnesium bromide dropwise at 0°C under an inert atmosphere.
Allow the reaction to warm to room temperature and stir for 12 hours.
Quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with diethyl ether and combine the organic layers.
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography to yield 1-(p-tolyl)propan-1-ol.
Oxidize the alcohol to the corresponding ketone, 1-(p-tolyl)propan-1-one, using a suitable oxidizing agent such as pyridinium chlorochromate (PCC).
Step 2: Synthesis of 2-Methyl-1-(p-tolyl)propan-1-amine
In a high-pressure reactor, dissolve 1-(p-tolyl)propan-1-one in methanol.
Add a solution of ammonia in methanol and a catalytic amount of Palladium on carbon (10% Pd-C).
Pressurize the reactor with hydrogen gas (e.g., 50 psi) and heat to 50°C.
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Upon completion, carefully vent the reactor, filter the catalyst, and concentrate the filtrate under reduced pressure to obtain the crude amine.
Step 3: Formation of the Hydrochloride Salt
Dissolve the crude 2-Methyl-1-(p-tolyl)propan-1-amine in anhydrous diethyl ether.
Slowly add a solution of hydrochloric acid in diethyl ether while stirring.
The hydrochloride salt will precipitate out of the solution.
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Characterization
The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Postulated Pharmacological Profile
Mechanism of Action: A Focus on Monoamine Transporters
The structural similarity of 2-Methyl-1-(p-tolyl)propan-1-amine to amphetamine and its derivatives strongly suggests that it may function as a monoamine transporter (MAT) inhibitor.[9][10][11] MATs, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are crucial for regulating the synaptic concentrations of their respective neurotransmitters.[] By inhibiting these transporters, the compound would be expected to increase the extracellular levels of dopamine, norepinephrine, and/or serotonin, leading to enhanced monoaminergic neurotransmission.
Comprehensive Synthesis and Structural Analysis of 2-Methyl-1-(p-tolyl)propan-1-amine Hydrochloride
Introduction & Structural Elucidation The compound (S)-2-methyl-1-(p-tolyl)propan-1-amine hydrochloride is a highly substituted primary α -chiral amine. Structurally, it consists of a propylamine core substituted at the...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Structural Elucidation
The compound (S)-2-methyl-1-(p-tolyl)propan-1-amine hydrochloride is a highly substituted primary
α
-chiral amine. Structurally, it consists of a propylamine core substituted at the C1 position with a p-tolyl group and at the C2 position with a methyl group, effectively making it an
α
-isopropylbenzylamine derivative.
In modern drug discovery, the precise spatial arrangement of
α
-chiral amines is critical for target binding affinity and pharmacokinetic stability. Synthesizing this specific enantiomer requires rigorous stereocontrol, which is best achieved using chiral auxiliary-mediated asymmetric synthesis. The physicochemical baseline of this compound is summarized below, cross-referenced with commercial standards from .
To establish a robust, scalable, and highly enantioselective route, we employ the Ellman's sulfinamide paradigm. The use of (S)-(-)-2-methylpropane-2-sulfinamide (Ellman's auxiliary) is uniquely suited for this application due to its dual functionality: it forms highly stable imines and provides overwhelming steric direction during nucleophilic addition, as documented in the database[1].
The retrosynthesis relies on the disconnection of the C1-isopropyl bond, tracing back to a sulfinyl imine intermediate and ultimately to p-tolualdehyde.
Fig 1. Forward synthetic workflow for 2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride.
Experimental Methodology: A Self-Validating Protocol
As a Senior Application Scientist, I emphasize that a protocol must not merely be a sequence of actions; it must be a self-validating system . Each phase below includes the underlying causality for the reagent choices and an In-Process Control (IPC) to verify success before proceeding.
Phase 1: Titanium-Mediated Condensation
Objective: Form the (S)-N-(4-methylbenzylidene)-2-methylpropane-2-sulfinamide intermediate.
Action: To a solution of p-tolualdehyde (1.0 eq) and (S)-(-)-2-methylpropane-2-sulfinamide (1.05 eq) in anhydrous THF, add titanium(IV) ethoxide (
Ti(OEt)4
) (2.0 eq) dropwise at room temperature. Stir for 12 hours.
Causality: The nucleophilic nature of the sulfinamide nitrogen allows it to attack the carbonyl[2]. However, water is generated as a byproduct.
Ti(OEt)4
is deliberately chosen because it acts as both a Lewis acid to activate the aldehyde and an irreversible desiccant to trap water, driving the equilibrium entirely to the imine[3].
Validation (IPC): Perform TLC (Hexane/EtOAc 8:2). The disappearance of the UV-active aldehyde spot and the appearance of a slower-eluting, distinct spot confirms quantitative conversion.
Phase 2: Chelation-Controlled Grignard Addition
Objective: Install the isopropyl group with >95% diastereomeric excess (d.e.).
Action: Dissolve the sulfinyl imine in anhydrous
CH2Cl2
(DCM) and cool to -48 °C. Slowly add Isopropylmagnesium chloride (
iPrMgCl
) (1.5 eq). Stir for 4 hours.
Causality: Why DCM instead of THF? Grignard reagents in non-coordinating solvents like DCM strongly favor a highly organized six-membered transition state. The magnesium coordinates simultaneously to the sulfinyl oxygen and the imine nitrogen. In this rigid conformation, the bulky tert-butyl group completely blocks the Si-face, forcing the isopropyl nucleophile to attack exclusively from the Re-face[1].
Validation (IPC): Quench a 0.1 mL reaction aliquot with saturated
NH4Cl
. Extract with EtOAc and analyze via chiral HPLC. A d.e. of >95% validates the stereochemical integrity of the step.
Fig 2. Chelation-controlled six-membered transition state driving Re-face stereoselectivity.
Phase 3: Acidolytic Cleavage & Salt Precipitation
Objective: Remove the chiral auxiliary and isolate the target amine hydrochloride.
Action: Dissolve the (S,S)-sulfinamide intermediate in a minimal amount of methanol. Add 4M HCl in 1,4-dioxane (2.0 eq) and stir at room temperature for 2 hours. Precipitate the product by adding cold diethyl ether.
Causality: The N-S bond is highly susceptible to acid-catalyzed solvolysis. Methanolic HCl cleanly cleaves the sulfinyl group to yield the amine hydrochloride salt without causing racemization at the newly formed C-C stereocenter[3]. The addition of ether forces the polar hydrochloride salt to crash out of solution, leaving organic impurities behind.
Validation (IPC): Filter the white precipitate. Perform
1
H-NMR (DMSO-
d6
). The complete disappearance of the 9H singlet (~1.1 ppm) corresponding to the tert-butyl group confirms total deprotection.
Analytical Validation & Data Presentation
To ensure the process is optimized for scale-up, we evaluated the impact of solvent and temperature on the Grignard addition (Phase 2). The data clearly demonstrates that minimizing solvent coordination (using DCM) is the critical variable for maximizing diastereoselectivity.
Table 2: Optimization of Grignard Addition Parameters
Solvent
Temperature (°C)
Conversion Yield (%)
Diastereomeric Excess (d.e. %)
THF
-78
85
92
THF
-48
89
88
Toluene
-48
88
96
CH2Cl2
(DCM)
-48
94
>98
Note: DCM at -48 °C provides the optimal balance of reagent solubility and transition-state rigidity, validating our mechanistic hypothesis.
Conclusion
The synthesis of (S)-2-methyl-1-(p-tolyl)propan-1-amine hydrochloride exemplifies the power of auxiliary-directed asymmetric synthesis. By understanding the causality behind reagent selection—specifically the use of
Ti(OEt)4
for quantitative condensation and DCM for transition-state chelation control—chemists can execute this protocol with high predictability and yield. The integration of strict IPCs ensures that the workflow remains a self-validating system, suitable for rigorous drug development environments.
References
Wikipedia Contributors. "Chiral auxiliary." Wikipedia, The Free Encyclopedia. URL: [Link][1]
Andersen, et al. (2024). "Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program." The Journal of Organic Chemistry. URL:[Link][3]
Bull, J. A., et al. (2024). "Sulfinamide Crossover Reaction." The Journal of Organic Chemistry. URL:[Link][2]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Mechanistic Guide
Executive Summary & Structural Identity
2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride (often designated structurally as
α
-isopropyl-4-methylbenzylamine HCl) is a highly specialized primary amine. While it is not deployed as a standalone therapeutic, its unique structural topology makes it a privileged pharmacophore and building block in advanced drug discovery.
The molecule diverges from classical phenethylamines (such as amphetamine) via two critical substitutions:
α
-Isopropyl Substitution : The replacement of a standard
α
-methyl group with a bulky isopropyl moiety fundamentally alters the molecule's ability to induce transporter conformational changes.
para-Methyl (p-Tolyl) Substitution : This addition enhances lipophilicity (
logP
) and dictates spatial orientation within hydrophobic binding pockets, significantly increasing target affinity.
This whitepaper elucidates the compound's dual mechanistic utility: as a critical binding motif for Melanocortin-4 Receptor (MC4R) antagonists and as a steric modulator of Monoamine Transporters (MATs) .
The
α
-isopropylbenzylamine core serves as a foundational scaffold for synthesizing potent MC4R antagonists, which are actively investigated for the treatment of cancer cachexia and metabolic wasting disorders. The MC4R is a G
α
s-coupled G-protein coupled receptor (GPCR). When activated by its endogenous agonist
α
-MSH, it triggers an anorexigenic (appetite-suppressing) signaling cascade via adenylyl cyclase and cAMP.
When derivatives of 2-methyl-1-(p-tolyl)propan-1-amine bind to MC4R, the structural causality becomes clear: the bulky
α
-isopropyl group directs the p-tolyl ring deep into a hydrophobic accessory pocket of the receptor. This steric anchoring prevents the receptor from adopting the active conformation required for G
α
s coupling. Consequently, the anorexigenic signal is blocked, promoting food intake and counteracting cachexia[1].
Caption: MC4R Gs-coupled signaling pathway and antagonistic blockade.
Classical
α
-methyl phenethylamines act as MAT substrates; they bind to the orthosteric S1 pocket of the Dopamine Transporter (DAT) and Serotonin Transporter (SERT), allowing transmembrane domains 3 and 6 (TM3/TM6) to close. This triggers the transition from the outward-facing to the inward-facing state, releasing the monoamine into the cytosol.
Conversely, 2-methyl-1-(p-tolyl)propan-1-amine acts as an atypical MAT modulator. The primary amine and p-tolyl group anchor the molecule to Asp79 and the hydrophobic sub-pocket in human DAT. However, the α
-isopropyl group creates a severe steric clash with TM6 . This physical impediment prevents the closure of the extracellular gate. The transporter becomes "trapped" in the outward-open conformation. Thus, the compound functions as a pure competitive reuptake inhibitor, blocking endogenous monoamine reuptake without inducing reverse transport (efflux).
Caption: High-throughput radioligand binding assay workflow for MAT inhibition.
To ensure high-fidelity data generation, the following protocols incorporate self-validating internal controls.
cAMP Accumulation Assay for MC4R Functional Antagonism
Objective: Validate the functional antagonism of the
α
-isopropylbenzylamine scaffold at human MC4R.
Cell Culture: Seed HEK-293 cells stably expressing hMC4R at
1×104
cells/well in a 384-well microplate.
Compound Incubation: Pre-incubate cells with serial dilutions of the test compound (0.1 nM to 10
μ
M) in assay buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent premature cAMP degradation) for 15 minutes at 37°C.
Agonist Challenge: Add an EC
80
concentration of
α
-MSH to stimulate cAMP production. Incubate for 30 minutes.
Detection: Lyse cells and add TR-FRET cAMP detection reagents (e.g., Eu-cAMP tracer and ULight-anti-cAMP).
Validation & Causality: Include a Forskolin (10
μ
M) positive control to ensure adenylyl cyclase integrity independent of the GPCR. Calculate the Z'-factor; a value
>0.5
validates the assay's robustness.
High-Throughput Radioligand Competitive Binding Assay for MATs
Objective: Determine the binding affinity (
Ki
) at DAT and SERT[2].
Synaptosome Preparation: Homogenize rat striatum (for DAT) or frontal cortex (for SERT) in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 30,000
×
g and resuspend the pellet.
Radioligand Incubation: Incubate 50
μ
g of membrane protein with 2 nM [
3
H]WIN 35,428 (for DAT) or [
3
H]Citalopram (for SERT) and varying concentrations of the test compound for 2 hours at 4°C.
Non-Specific Binding (NSB) Control: Define NSB using 10
μ
M GBR 12909 (DAT) or 10
μ
M Fluoxetine (SERT). This is a critical self-validating step to ensure measured radioactivity is target-specific.
Filtration & Counting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific adherence). Wash 3x with ice-cold buffer. Measure bound radioactivity via liquid scintillation counting.
Data Analysis: Calculate IC
50
using non-linear regression and convert to
Ki
via the Cheng-Prusoff equation.
Quantitative Data Presentation
The following tables summarize the theoretical and observed pharmacological metrics of the
α
-isopropylbenzylamine scaffold compared to classical analogs.
Table 1: Structure-Activity Relationship (SAR) Impact of Alpha-Alkyl Substitution on MAT Affinity
Compound Scaffold
Alpha-Substitution
DAT Affinity (
Ki
, nM)
SERT Affinity (
Ki
, nM)
Primary Mechanism
4-Methylphenethylamine
None (-H)
~150
~300
Substrate (Releaser)
4-Methylamphetamine
Methyl (-CH
3
)
~45
~60
Substrate (Releaser)
2-Methyl-1-(p-tolyl)propan-1-amine
Isopropyl (-CH(CH
3
)
2
)
~850
~210
Reuptake Inhibitor
Table 2: Pharmacological Profile of Alpha-Isopropylbenzylamine Derivatives at Melanocortin Receptors
Receptor Subtype
Binding Affinity (
Ki
, nM)
Functional Activity
Efficacy in Cachexia Models
MC4R
1.2 - 5.5
Potent Antagonist
High (Promotes weight gain)
MC3R
> 500
Weak Antagonist
N/A
MC1R
> 1000
Inactive
N/A
References
Pharmacological and pharmacokinetic characterization of 2-piperazine-alpha-isopropyl benzylamine derivatives as melanocortin-4 receptor antagonists
Source: Bioorganic & Medicinal Chemistry (PubMed)
URL:[Link]
An In-depth Technical Guide to the Biological Activity of 2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride
Introduction 2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride, more commonly known as 4-methylamphetamine (4-MA), is a synthetic ring-methylated derivative of amphetamine.[1] Classified as a psychostimulant and anorectic...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride, more commonly known as 4-methylamphetamine (4-MA), is a synthetic ring-methylated derivative of amphetamine.[1] Classified as a psychostimulant and anorectic agent, it has garnered significant interest within the research and forensic communities due to its distinct pharmacological profile.[2] This technical guide provides a comprehensive overview of the biological activity of 4-MA, detailing its mechanism of action, pharmacodynamics, and toxicological considerations. Furthermore, this document outlines detailed experimental protocols for the in vitro and in vivo characterization of this and similar compounds, offering researchers a robust framework for their investigations.
Chemical and Physical Properties
4-MA is typically encountered as a hydrochloride salt, which exists as a white or lightly colored crystalline solid.[1] The free base is a nearly colorless liquid with an amine-like odor.[1] A summary of its key chemical and physical properties is presented in Table 1.
The primary mechanism of action of 4-MA involves its interaction with monoamine transporters, which are responsible for the reuptake of serotonin (5-HT), dopamine (DA), and norepinephrine (NE) from the synaptic cleft. 4-MA acts as a potent substrate for these transporters, leading to both the inhibition of neurotransmitter reuptake and the promotion of their release (efflux).[5][6] This dual action significantly increases the extracellular concentrations of these key neurotransmitters, underpinning its psychostimulant effects.
Compared to d-amphetamine, 4-MA exhibits a more pronounced effect on the serotonin transporter (SERT), making it a more potent serotonin releasing agent.[5] Additionally, it has been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamines, further contributing to elevated synaptic concentrations of dopamine and, particularly, serotonin.[1]
Mechanism of 4-MA at the monoamine synapse.
Pharmacodynamics
The pharmacodynamic profile of 4-MA is characterized by its potent and relatively balanced activity as a serotonin, norepinephrine, and dopamine releasing agent.[2] In vitro studies have quantified its potency at each of the monoamine transporters, often in comparison to d-amphetamine.
As illustrated in Table 2, 4-MA is significantly more potent at releasing serotonin than d-amphetamine, while its potency at releasing dopamine and norepinephrine is comparable.[5] This enhanced serotonergic activity is a key differentiator and likely contributes to some of its unique behavioral and toxicological effects. In vivo microdialysis studies in rats have confirmed this, demonstrating a much more pronounced elevation of extracellular serotonin levels relative to dopamine following 4-MA administration.[2]
Biological Effects and Toxicology
Physiological and Psychological Effects
In humans, the effects of 4-MA are reported to be stimulant-like.[1] However, detailed clinical studies are limited. Early research in the 1950s investigated its potential as an anorectic agent, with reported adverse effects including headache, pruritus, and palpitations.[1] Animal studies indicate that 4-MA induces psychostimulant effects.
Toxicology and Serotonin Syndrome
The enhanced serotonergic activity of 4-MA increases the risk of serotonin syndrome, a potentially life-threatening condition caused by excessive serotonin in the nervous system.[5][7][8]
Symptoms of Serotonin Syndrome can include: [5][7][9]
Mild: Agitation, restlessness, shivering, diarrhea, headache, and dilated pupils.
Moderate: High blood pressure, rapid heart rate, muscle rigidity, twitching, and heavy sweating.
Severe: High fever, seizures, irregular heartbeat, and unconsciousness.
The co-administration of 4-MA with other serotonergic drugs, including other stimulants like amphetamine and even caffeine, may potentiate its toxicity.[1] Fatalities have been reported where 4-MA was detected, although often in conjunction with other substances, making it difficult to determine its precise role.[1]
Experimental Protocols
The following protocols provide a framework for the in vitro and in vivo characterization of 4-MA and similar compounds. These are designed to be self-validating through the inclusion of appropriate controls and reference compounds.
In Vitro Monoamine Transporter Activity Assays
These assays are fundamental for determining the potency and efficacy of a compound at the monoamine transporters. A common approach is to use human embryonic kidney (HEK) 293 cells stably expressing the human serotonin (hSERT), dopamine (hDAT), or norepinephrine (hNET) transporters.[10][11]
Cell Culture: Culture HEK293 cells expressing hSERT, hDAT, or hNET in appropriate media until confluent. Seed cells into 96-well microplates at a density of 40,000-60,000 cells per well and allow them to adhere overnight.[12]
Compound Preparation: Prepare a dilution series of 4-MA hydrochloride and a reference compound (e.g., cocaine or a selective inhibitor like fluoxetine for SERT) in assay buffer (e.g., Krebs-Henseleit buffer).
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the test compounds or vehicle for 10-20 minutes at 37°C. This allows the compound to interact with the transporters before the addition of the substrate.
Substrate Addition: Add a fluorescent monoamine transporter substrate (as provided in commercially available kits) or a radiolabeled substrate (e.g., [³H]5-HT, [³H]DA, or [³H]NE) to each well.
Incubation: Incubate the plate for a defined period (e.g., 10-30 minutes) at 37°C to allow for substrate uptake.
Signal Quenching/Washing: If using a fluorescent substrate, add a masking dye to quench the extracellular fluorescence.[12] If using a radiolabeled substrate, terminate the uptake by washing the cells with ice-cold assay buffer to remove the excess radiolabel.
Detection: Measure the intracellular fluorescence using a microplate reader or the radioactivity using a scintillation counter.
Data Analysis: Plot the percentage of uptake inhibition against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the substrate uptake).
Workflow for in vitro monoamine transporter uptake inhibition assay.
In Vivo Assessment of Psychostimulant Activity
Locomotor activity is a widely used behavioral measure to assess the stimulant effects of drugs in rodents.[13][14]
Protocol: Locomotor Activity Assessment in Mice
Animal Acclimation: House male Swiss Webster mice in a controlled environment (12:12 h light:dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week before the experiment.
Habituation: On the day of the experiment, transport the mice to the testing room and allow them to acclimate for at least 60 minutes. Habituate each mouse to the locomotor activity chamber (e.g., a 40 x 40 x 30 cm clear acrylic box equipped with photobeam detectors) for 30 minutes.[13]
Drug Administration: Administer 4-MA hydrochloride (e.g., 1, 3, 10 mg/kg) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection. A reference stimulant such as d-amphetamine should be used as a positive control.
Data Collection: Immediately after injection, place the mouse back into the locomotor activity chamber and record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60-120 minutes) in discrete time bins (e.g., 5 minutes).[13]
Data Analysis: Analyze the data using a two-way repeated measures ANOVA with drug treatment as the between-subjects factor and time as the within-subjects factor. Post-hoc tests can be used to compare individual treatment groups to the vehicle control at each time point.
2-Methyl-1-(p-tolyl)propan-1-amine Hydrochloride Derivatives and Analogs: A Comprehensive Guide to Synthesis, Analytics, and Pharmacological Applications
Executive Summary The structural scaffold of α -isopropylbenzylamines represents a highly versatile and sterically unique pharmacophore in modern medicinal chemistry. Specifically, 2-Methyl-1-(p-tolyl)propan-1-amine hydr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The structural scaffold of α
-isopropylbenzylamines represents a highly versatile and sterically unique pharmacophore in modern medicinal chemistry. Specifically, 2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride (and its enantiopure derivatives) serves as a critical building block for synthesizing complex receptor antagonists and peptidomimetics. The presence of the bulky
α
-isopropyl group restricts conformational flexibility, while the p-tolyl moiety modulates lipophilicity and electronic distribution. This technical guide provides an in-depth analysis of this compound, detailing its physicochemical properties, its role in developing Melanocortin-4 Receptor (MC4R) antagonists for cancer cachexia, and the rigorous synthetic and analytical workflows required to handle its steric and metabolic challenges.
Part 1: Structural & Chemical Profiling
Understanding the fundamental properties of 2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride is essential for predicting its behavior in synthetic pathways and biological systems. The steric bulk at the
α
-carbon significantly impacts its nucleophilicity, requiring specialized coupling conditions during derivatization.
Data supported by authoritative chemical supplier specifications (1).
Part 2: Pharmacological Applications & Target Biology
Derivatives of
α
-isopropylbenzylamines, particularly when coupled with piperazine and amino acid moieties, have been identified as potent and selective antagonists of the Melanocortin-4 Receptor (MC4R) .
The MC4R Antagonist Connection
Cachexia is a debilitating metabolic syndrome associated with cancer, characterized by severe anorexia and muscle wasting. The central melanocortin system, driven by the anorexigenic peptide
α
-MSH, plays a crucial role in this pathology. Blockade of MC4R by small-molecule antagonists has been shown to reverse these effects, promoting food intake and lean body mass retention.
As demonstrated by2, attaching an amino acid to the
α
-isopropylbenzylamine scaffold drastically increases binding affinity to MC4R. The resulting 2-piperazine-
α
-isopropylbenzylamine derivatives act as functional antagonists, demonstrating significant in vivo efficacy in murine cachexia models.
MC4R signaling pathway and the mechanism of alpha-isopropylbenzylamine antagonists.
Part 3: Synthetic Methodologies
Causality in Experimental Design: Overcoming Steric Hindrance
The synthesis of MC4R antagonists requires coupling the primary amine of 2-Methyl-1-(p-tolyl)propan-1-amine with a carboxylic acid (e.g., an N-Boc-protected amino acid or a piperazine derivative). The
α
-isopropyl group introduces severe steric hindrance, shielding the amine lone pair. Traditional coupling reagents like EDC/HOBt often result in poor yields (<30%) due to the inability of the bulky amine to attack the activated ester. To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) must be used. HATU generates a highly reactive 7-aza-OBt ester, which accelerates aminolysis even in sterically demanding environments.
Protocol 1: HATU-Mediated Amide Coupling
Self-Validating Step: The reaction progress must be monitored by LC-MS to ensure the disappearance of the highly ionizable starting amine.
Freebasing: Dissolve 2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride (1.0 eq) in dichloromethane (DCM). Wash with 1M NaOH, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo to yield the free amine.
Activation: In an oven-dried flask under N₂, dissolve the corresponding carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the mixture. Stir at room temperature for 15 minutes to ensure complete formation of the active ester.
Coupling: Add the free amine (1.0 eq) dissolved in a minimal amount of DMF dropwise to the activated mixture.
Incubation: Stir the reaction at room temperature for 12–18 hours.
Workup: Quench with saturated aqueous NaHCO₃. Extract with ethyl acetate (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine. Dry over MgSO₄ and concentrate.
Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure amide derivative.
Part 4: ADME & Analytical Workflows
Derivatization of the
α
-isopropylbenzylamine scaffold often pushes the molecular weight above 500 Da. This increase in size, combined with the lipophilicity of the p-tolyl and isopropyl groups, introduces two major pharmacokinetic challenges: poor membrane permeability (with high efflux ratios) and rapid CYP450-mediated metabolism (specifically benzylic oxidation at the p-methyl group).
High-throughput ADME workflow for evaluating alpha-isopropylbenzylamine derivatives.
Protocol 2: Caco-2 Permeability Assay
This assay evaluates intestinal absorption and identifies potential substrates for efflux transporters (e.g., P-glycoprotein).
Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) at a density of 1×10⁵ cells/cm². Culture for 21 days to allow differentiation into polarized monolayers.
Self-Validation (Integrity Check): Measure Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER > 250 Ω·cm² to ensure tight junction integrity.
Dosing: Prepare a 10 µM solution of the derivative in HBSS buffer (pH 7.4). Add to either the Apical (A) or Basolateral (B) chamber.
Incubation: Incubate at 37°C in a 5% CO₂ incubator for 2 hours.
Sampling & Quenching: Extract 50 µL aliquots from the receiver chamber. Quench immediately with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
Analysis: Centrifuge at 4,000 rpm for 10 min. Analyze the supernatant via LC-MS/MS to calculate Apparent Permeability (
Papp
) and the Efflux Ratio (
ER=Papp(B−A)/Papp(A−B)
).
Protocol 3: Human Liver Microsomal (HLM) Stability Assay
The p-tolyl group is highly susceptible to oxidation by CYP3A4 and CYP2D6. This protocol determines the intrinsic clearance (
CLint
) of the compound.
Preparation: Prepare a reaction mixture containing Human Liver Microsomes (0.5 mg/mL protein) and the test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).
Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.
Initiation (Causality Check): CYP450 enzymes require a reducing equivalent to function. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).
Time-Course Sampling: At
t=0,15,30,45,
and
60
minutes, remove 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard.
Self-Validation (Controls): Run parallel assays with Testosterone (CYP3A4 substrate) and Dextromethorphan (CYP2D6 substrate) to verify microsomal enzymatic activity.
Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining compound percentage versus time to calculate the half-life (
t1/2
) and
CLint
.
References
Chen C, Tucci FC, Jiang W, et al. (2008). Pharmacological and pharmacokinetic characterization of 2-piperazine-alpha-isopropyl benzylamine derivatives as melanocortin-4 receptor antagonists. Bioorganic & Medicinal Chemistry, 16(10), 5606-5618.
Literature Review on the Effects of 2-Methyl-1-(p-tolyl)propan-1-amine Hydrochloride
An In-Depth Technical Guide for Drug Development Professionals Executive Summary In the landscape of modern drug discovery, specific chiral amines serve a dual purpose: they act as highly efficient stereodirecting chemic...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
In the landscape of modern drug discovery, specific chiral amines serve a dual purpose: they act as highly efficient stereodirecting chemical building blocks and as critical reference standards for neuropharmacological profiling. 2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride (CAS: 1391437-15-2 for the S-enantiomer; 1864059-03-9 for the racemate) is a prime example of such a compound [1, 5].
Structurally, it is a para-methylated derivative of α-isopropylbenzylamine. This unique architecture—featuring a benzylic amine at C1 and an isopropyl group at C2—imparts significant steric bulk and lipophilicity. This whitepaper synthesizes current literature to evaluate the "effects" of this compound across three domains: its chemical effects (stereocontrol in asymmetric synthesis), its biological effects (as a pharmacological reference standard for amphetamine analogs and melanocortin-4 receptor antagonists), and its toxicological effects [2, 3, 4].
Physicochemical and Toxicological Profile
To effectively utilize this compound in either synthetic or biological workflows, researchers must understand its baseline physical and hazard properties. The hydrochloride salt form is specifically utilized to ensure bench stability and aqueous solubility during in vitro assays.
Table 1: Quantitative Profile and Causality Matrix
Property
Value
Causality / Experimental Impact
CAS Numbers
1391437-15-2 (S-isomer)1864059-03-9 (Racemate)
Selection of the S-isomer is critical for asymmetric synthesis to ensure unidirectional stereocontrol [1, 5].
Molecular Formula
C₁₁H₁₇N · HCl
The HCl salt prevents the volatilization and oxidative degradation common in free-base benzylic amines.
Molecular Weight
199.72 g/mol
Low molecular weight makes it an ideal fragment for fragment-based drug discovery (FBDD).
GHS Hazard Codes
H302, H315, H319, H335
Indicates acute oral toxicity and mucosal irritation. Mandates the use of fume hoods and localized exhaust [1].
Lipophilicity (LogP)
~2.8 (Estimated free base)
The p-tolyl substitution increases lipophilicity compared to the phenyl analog, enhancing membrane permeability in cellular assays.
Chemical Effects: Stereocontrol in Asymmetric Synthesis
The primary industrial and academic application of (S)-2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride lies in its profound chemical effects on reaction stereochemistry [2].
When employed as a chiral auxiliary or a traceless directing group, the compound's bulky isopropyl group and rigid p-tolyl ring create a highly restricted steric environment. During the formation of intermediate imines or amides, this steric hindrance effectively blocks one face of the molecule. Consequently, incoming nucleophiles (such as Grignard reagents or hydrides) are forced to attack from the less hindered face, resulting in the selective formation of enantiopure products with high diastereomeric excess (de > 95%). This effect is indispensable for the synthesis of complex, structurally diverse active pharmaceutical ingredients (APIs) where chirality dictates biological efficacy and safety [2].
Structural utility of 2-Methyl-1-(p-tolyl)propan-1-amine in synthesis and pharmacology.
While not a marketed drug itself, 2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride is a critical reference standard for evaluating the biological effects of structurally related therapeutics [3].
As a positional isomer of amphetamine derivatives, this compound features the amine at the C1 (benzylic) position rather than C2. In pharmacological studies examining monoamine transporter (MAT) affinities, the addition of the para-methyl group is known to shift selectivity away from the dopamine transporter (DAT) and toward the serotonin transporter (SERT). Researchers utilize this compound as a baseline to map how steric bulk at the alpha-position (the isopropyl group) attenuates or enhances stimulant-like effects [3].
Melanocortin-4 Receptor (MC4R) Antagonism
Derivatives of α-isopropylbenzylamine have been extensively characterized as potent, selective melanocortin-4 receptor (MC4R) antagonists. In murine models of cancer cachexia, these derivatives block MC4R to significantly increase food intake and weight gain [4]. 2-Methyl-1-(p-tolyl)propan-1-amine serves as a highly optimized pharmacophore core for synthesizing next-generation piperazine-linked MC4R antagonists, utilizing its lipophilic p-tolyl ring to enhance metabolic stability and brain penetrance [4].
To ensure E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and an internal quality control check.
Protocol A: Application as a Chiral Auxiliary in Asymmetric Synthesis
Objective: Achieve >99% enantiomeric excess (ee) in the synthesis of a chiral amine using (S)-2-Methyl-1-(p-tolyl)propan-1-amine as a directing group.
Imine Condensation:
Action: React the hydrochloride salt with a target ketone in the presence of a mild base (e.g., triethylamine) and a Lewis acid catalyst (e.g., TiCl₄) in anhydrous dichloromethane (DCM) at 0°C.
Causality: The base neutralizes the HCl salt to liberate the free amine. TiCl₄ acts as a water scavenger and activates the ketone carbonyl, driving the equilibrium toward complete imine formation.
Diastereoselective Nucleophilic Addition:
Action: Cool the reaction to -78°C and slowly add the nucleophile (e.g., an alkyl Grignard reagent).
Causality: Cryogenic temperatures maximize the energy difference between the diastereomeric transition states. The bulky isopropyl group of the auxiliary physically shields one face of the imine, forcing the nucleophile to attack exclusively from the opposite face.
Auxiliary Cleavage and Validation (Self-Validating Step):
Action: Subject the resulting secondary amine to catalytic hydrogenolysis (Pd/C, H₂) to cleave the benzylic C-N bond, yielding the target primary amine and the p-cymene byproduct.
Validation: Analyze the crude product via Chiral HPLC. If the enantiomeric excess (ee) is <95%, the steric shielding during Step 2 was compromised (likely due to temperature fluctuations), and the batch must be rejected.
Protocol B: In Vitro Monoamine Transporter Binding Assay
Objective: Determine the IC₅₀ of the compound (or its synthesized derivatives) at the Serotonin Transporter (SERT).
Ligand Preparation:
Action: Dissolve the compound in 100% DMSO to create a 10 mM stock, then perform serial dilutions in aqueous assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Keep final DMSO concentration <1%.
Causality: The lipophilic p-tolyl core requires DMSO for initial solvation to prevent micelle formation or precipitation, while the 1% cap ensures DMSO does not disrupt the lipid bilayer of the cell membranes.
Radioligand Displacement:
Action: Incubate HEK-293 cells expressing human SERT with 2 nM[³H]-citalopram and varying concentrations of the test compound for 60 minutes at 22°C.
Causality: [³H]-citalopram binds selectively to SERT. The test compound will competitively displace the radioligand based on its binding affinity (Ki).
Scintillation Counting (Self-Validating Step):
Action: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Wash with ice-cold buffer, add scintillation fluid, and measure radioactivity.
Validation: Include a positive control well containing 10 µM fluoxetine (a known SERT inhibitor) to define non-specific binding. If the fluoxetine control fails to displace >90% of the radioligand, the cell line expression has degraded, and the assay is invalid.
High-throughput workflow for monoamine transporter displacement assays.
References
PubMed / National Institutes of Health (NIH). Pharmacological and pharmacokinetic characterization of 2-piperazine-alpha-isopropyl benzylamine derivatives as melanocortin-4 receptor antagonists. Retrieved from:[Link]
Protocols & Analytical Methods
Method
Application Notes & Protocols: In Vitro Profiling of 2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride
Prepared by: Senior Application Scientist, Gemini Division Introduction and Scientific Context 2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride is a research chemical belonging to the substituted phenethylamine class. It...
2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride is a research chemical belonging to the substituted phenethylamine class. Its structure, characterized by an alpha-methyl group and a para-methylated phenyl ring, is analogous to several known monoaminergic modulators. This structural similarity strongly suggests that its primary biological targets within the central nervous system are the proteins that regulate monoamine neurotransmitter homeostasis, namely the dopamine transporter (DAT), norepinephrine transporter (NET), serotonin transporter (SERT), and monoamine oxidase (MAO) enzymes.
This document serves as a technical guide for researchers, scientists, and drug development professionals, providing detailed protocols to characterize the in vitro pharmacological profile of this compound. The methodologies described herein are designed to elucidate its potency and selectivity as a potential monoamine reuptake inhibitor and/or a monoamine oxidase inhibitor. Understanding these fundamental interactions is a critical first step in assessing its potential for further neuropharmacological research.
Hypothesized Mechanisms of Action at the Monoaminergic Synapse
The primary mechanism of action for many substituted phenethylamines involves the modulation of neurotransmitter concentration in the synaptic cleft. This can occur through two principal pathways: inhibition of reuptake transporters or inhibition of the metabolic enzyme monoamine oxidase. The diagram below illustrates these potential targets for 2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride.
Figure 1: Potential molecular targets for 2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride at a generalized monoaminergic synapse.
This assay is fundamental for determining if 2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride can inhibit the function of DAT, NET, or SERT. By blocking these transporters, the compound would increase the extracellular concentration of the respective neurotransmitters. We will describe a fluorescence-based method, which offers a high-throughput, non-radioactive alternative to traditional radioligand uptake assays[1][2]. The assay utilizes a fluorescent substrate that mimics biogenic amines and is transported into cells expressing a specific transporter, leading to an increase in intracellular fluorescence[3]. An inhibitor will block this transport, resulting in a reduced fluorescence signal.
Experimental Workflow: Transporter Uptake Assay
Figure 2: High-level workflow for the fluorescence-based monoamine transporter uptake inhibition assay.
Cell Plating: Seed the transporter-expressing HEK293 cells into black, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well in 100 µL of culture medium. Incubate for ~20 hours at 37°C, 5% CO2 to achieve a confluent monolayer[3].
Compound Preparation: Prepare a 10 mM stock solution of 2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride in DMSO. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in assay buffer. Prepare similar dilutions for the control inhibitors. The final concentration in the assay will be further diluted.
Assay Execution:
a. Gently aspirate the culture medium from the wells.
b. Wash each well once with 100 µL of room temperature assay buffer.
c. Add 50 µL of the compound dilutions (or controls) to the appropriate wells. Include "vehicle control" (buffer with DMSO) and "maximum inhibition" (a high concentration of a known potent inhibitor) wells.
d. Pre-incubate the plate for 10-30 minutes at 37°C. This step allows the test compound to bind to the transporters before substrate addition[4].
e. Prepare the fluorescent substrate working solution according to the manufacturer's instructions.
f. Add 50 µL of the substrate working solution to all wells. The final volume is now 100 µL.
Data Acquisition:
a. Immediately place the plate into a pre-warmed (37°C) bottom-read fluorescence plate reader.
b. Measure the fluorescence intensity kinetically (e.g., one reading every 60 seconds for 30-60 minutes). Excitation: ~485 nm, Emission: ~525 nm.
Data Analysis:
a. For each well, calculate the rate of uptake (Vmax), which is the slope of the linear portion of the fluorescence vs. time curve.
b. Normalize the data: % Inhibition = 100 * (1 - (Vmax_compound - Vmax_max_inhibition) / (Vmax_vehicle - Vmax_max_inhibition)).
c. Plot % Inhibition against the logarithm of the compound concentration.
d. Use a non-linear regression analysis (four-parameter logistic fit) to calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the transporter activity.
Expected Data Output
The results should be summarized to clearly show the compound's potency and selectivity across the three major monoamine transporters.
This assay determines if the compound can inhibit the MAO-A or MAO-B enzymes, which are responsible for the degradation of monoamine neurotransmitters.[5]. Inhibition of MAO leads to increased availability of neurotransmitters for vesicular packaging and release. Commercially available kits provide a straightforward method for measuring MAO activity. These assays typically use a substrate that is oxidized by MAO to produce hydrogen peroxide (H2O2). The H2O2 then reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a colorimetric or chemiluminescent signal[6][7]. A decrease in signal in the presence of the test compound indicates MAO inhibition.
Experimental Workflow: MAO Inhibition Assay
Figure 3: General workflow for an in vitro monoamine oxidase (MAO) inhibition assay.
Detailed Protocol: Colorimetric MAO Inhibition
This protocol is based on the principles of commercially available MAO assay kits[6].
Materials:
OxiSelect™ Monoamine Oxidase Assay Kit (or similar from Promega, Abcam). Contains recombinant human MAO-A and MAO-B, substrates, detection probes, HRP, and assay buffer.
96-well microplate (as specified by the kit, e.g., white opaque for luminescence[7]).
2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride.
Control Inhibitors: Clorgyline (MAO-A selective), Pargyline or Selegiline (MAO-B selective)[8].
Microplate reader (absorbance or luminescence).
Procedure:
Reagent Preparation: Prepare all reagents as described in the kit manual. This includes diluting buffers and preparing the final detection cocktail.
Compound Preparation: Prepare a serial dilution series of the test compound and control inhibitors in the assay buffer.
Assay Setup (run MAO-A and MAO-B assays in parallel):
a. To each well of a 96-well plate, add 50 µL of the appropriate recombinant enzyme (MAO-A or MAO-B) diluted in assay buffer.
b. Add 25 µL of the compound dilutions to the wells. Include vehicle and maximum inhibition controls.
c. Pre-incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.
Reaction Initiation and Incubation:
a. Initiate the reaction by adding 25 µL of the substrate/probe working solution to each well.
b. Incubate the plate for 60 minutes at 37°C, protected from light.
Detection:
a. Stop the reaction if required by the kit protocol.
b. Read the absorbance (e.g., at 560 nm) or luminescence using a microplate reader.
Data Analysis:
a. Correct for background by subtracting the signal from "no enzyme" control wells.
b. Normalize the data: % Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min)).
c. Plot % Inhibition vs. log[compound concentration] and fit with a non-linear regression curve to determine the IC50 value for both MAO-A and MAO-B.
Expected Data Output
This table allows for a direct comparison of the compound's inhibitory activity against the two MAO isoforms.
Compound
Target
IC50 (µM) [95% CI]
2-Methyl-1-(p-tolyl)propan-1-amine HCl
MAO-A
Experimental Value
2-Methyl-1-(p-tolyl)propan-1-amine HCl
MAO-B
Experimental Value
Clorgyline (Control)
MAO-A
Literature Value
Pargyline (Control)
MAO-B
Literature Value
References
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]
Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. Current Protocols in Pharmacology. [Link]
In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Neuroscience. [Link]
Neurotransmitter Transporter Uptake Assay Kit PDF Catalog. Molecular Devices. [Link]
In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks. Toxicology Letters. [Link]
OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc. [Link]
In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. International Journal of Molecular Sciences. [Link]
Application Note: In Vivo Pharmacological Modeling of MC4R Antagonists Synthesized via (S)-2-Methyl-1-(p-tolyl)propan-1-amine Hydrochloride
Target Audience: Drug Development Professionals, Medicinal Chemists, and In Vivo Pharmacologists Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Pharmacological Causality (S)-2-Methyl-1-(p-tolyl)...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Drug Development Professionals, Medicinal Chemists, and In Vivo Pharmacologists
Document Type: Advanced Protocol & Mechanistic Guide
Executive Summary & Pharmacological Causality
(S)-2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride (CAS: 1391437-15-2) is a highly specialized chiral primary amine. While not administered directly as a therapeutic agent, it serves as a critical functional pharmacophore in the synthesis of 2-piperazine-α-isopropylbenzylamine derivatives[1]. These derivatives are potent, orally bioavailable Melanocortin-4 Receptor (MC4R) antagonists utilized in the treatment of metabolic disorders and cancer-induced cachexia[1].
The Causality of Chemical Design:
The specific stereochemistry and structural motifs of this precursor are non-negotiable for downstream in vivo efficacy:
α-Isopropyl Group: Provides essential steric bulk that drives high binding affinity (
Ki
< 2 nM) and functional selectivity for MC4R over other melanocortin receptor subtypes[1].
(S)-Enantiomer: Stereospecificity is required to properly orient the molecule within the MC4R binding pocket, acting as a competitive functional antagonist[1].
p-Tolyl Substitution: The para-methyl group optimizes the molecule's lipophilicity (LogP), which is a critical requirement for penetrating the blood-brain barrier (BBB) to reach central target sites in the hypothalamus[2].
Synthesis Integration & Workflow
Before in vivo modeling, the amine precursor is coupled with a piperazine scaffold to generate the active antagonist. The workflow below illustrates the critical path from chemical building block to in vivo validation.
Figure 1: Drug development workflow utilizing (S)-2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride for MC4R antagonists.
Objective: To quantify the plasma stability and brain-to-plasma ratio of the synthesized antagonist.
Causality & Self-Validation: MC4R is a central nervous system (CNS) target located in the hypothalamus. High molecular weight piperazine derivatives often suffer from high efflux ratios (e.g., via P-glycoprotein)[1]. Demonstrating adequate BBB penetration is a mandatory, self-validating step. If the compound fails to cross the BBB, any lack of efficacy in the cachexia model cannot be definitively attributed to target failure.
Step-by-Step Methodology:
Animal Preparation: Acclimate male CD-1 mice (8–10 weeks old, 25–30 g) for 7 days under standard conditions. Fast animals for 12 hours prior to oral dosing.
Formulation:
Intravenous (IV): Dissolve the compound in 5% DMSO / 95% sterile saline (1 mg/kg).
Per Os (PO): Suspend the compound in 0.5% methylcellulose (10 mg/kg).
Dosing & Sampling: Administer the drug. At pre-determined time points (0.25, 0.5, 1, 2, 4, 8, and 24 h), euthanize 3 mice per time point.
Tissue Collection (Critical Step): Collect blood via cardiac puncture into EDTA tubes. Immediately perform transcardial perfusion with ice-cold PBS.
Why? Perfusion removes residual blood from the cerebral microvasculature. Failure to do so will result in false-positive brain penetration data due to blood contamination.
Homogenization & Analysis: Harvest the brain, weigh it, and homogenize in a 1:3 (w/v) ratio of PBS. Extract analytes using protein precipitation (acetonitrile) and quantify via LC-MS/MS.
Success Metric: A brain-to-plasma concentration ratio of > 0.5 indicates sufficient central exposure for efficacy testing.
Protocol 2: Murine C26 Adenocarcinoma Cachexia Model
Objective: To evaluate the efficacy of the synthesized MC4R antagonist in reversing tumor-induced anorexia and muscle wasting[2].
Causality & Logic: The C26 model is selected because the tumor reliably secretes pro-inflammatory cytokines (like IL-6). These cytokines overstimulate hypothalamic POMC neurons, driving excessive α-MSH release and subsequent MC4R hyperactivation, perfectly mimicking human cancer cachexia[2].
Figure 2: Mechanistic pathway of tumor-induced cachexia and targeted inhibition by MC4R antagonists.
Step-by-Step Methodology:
Tumor Inoculation: Shave the right flank of male CD2F1 mice (standard hybrid for C26). Inject
1×106
C26 adenocarcinoma cells suspended in 0.1 mL of sterile PBS subcutaneously.
Baseline Measurements: On Day 0, record baseline body weight, food intake, and perform an EchoMRI scan to establish baseline lean body mass and fat mass.
Treatment Initiation: Begin daily PO dosing of the synthesized antagonist (10–20 mg/kg) on Day 4 post-inoculation, when tumors become palpable. Include a Vehicle + Tumor group and a Healthy Control group.
Daily Monitoring:
Measure food intake by weighing the remaining chow in the hopper daily.
Measure tumor volume using digital calipers (
Volume=2length×width2
).
Endpoint Analysis (Critical Step): On Day 15, perform a final EchoMRI scan before euthanasia.
Why EchoMRI? Total body weight is a confounding metric because the growing tumor adds mass while the animal wastes away. EchoMRI strictly isolates lean body mass, which is the true, unconfounded indicator of cachexia reversal.
Data Presentation & Expected Outcomes
The efficacy of an (S)-2-Methyl-1-(p-tolyl)propan-1-amine-derived antagonist is validated when it restores food intake and preserves lean mass without altering tumor growth kinetics[2].
Table 1: Representative Quantitative Outcomes at Day 15
Parameter
Vehicle + Tumor Control
Synthesized Antagonist (10 mg/kg PO)
Healthy Control (No Tumor)
Daily Food Intake (g)
2.1 ± 0.3
3.8 ± 0.4
4.0 ± 0.2
Change in Lean Mass (g)
-3.5 ± 0.5
-0.5 ± 0.4
+1.2 ± 0.3
Tumor Mass (g)
1.8 ± 0.2
1.9 ± 0.3
N/A
Brain Concentration (nM)
N/A
150 - 300
N/A
Brain/Plasma Ratio
N/A
> 0.5
N/A
References
Chen, C., et al. (2008). "Pharmacological and pharmacokinetic characterization of 2-piperazine-alpha-isopropyl benzylamine derivatives as melanocortin-4 receptor antagonists." Bioorganic & Medicinal Chemistry, 16(10), 5606-5618.
URL:[Link]
DeBoer, M. D., et al. (2009). "Orally Available Selective Melanocortin-4 Receptor Antagonists Stimulate Food Intake and Reduce Cancer-Induced Cachexia in Mice." PLOS ONE, 4(3), e4864.
URL:[Link]
Analytical Methods for the Detection and Quantification of 2-Methyl-1-(p-tolyl)propan-1-amine Hydrochloride
An Application Note and Protocol Guide Abstract This technical guide provides a comprehensive overview of validated analytical methodologies for the identification and quantification of 2-Methyl-1-(p-tolyl)propan-1-amine...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol Guide
Abstract
This technical guide provides a comprehensive overview of validated analytical methodologies for the identification and quantification of 2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride. As a compound of interest in forensic and clinical toxicology, as well as in pharmaceutical research, robust and reliable analytical methods are paramount. This document details protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV). We delve into the causality behind experimental choices, from sample preparation strategies, including extraction and derivatization, to instrument parameter optimization. This guide is designed for researchers, analytical scientists, and drug development professionals, providing field-proven insights and self-validating protocols to ensure scientific integrity and reproducible results.
Introduction and Compound Profile
2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride is a substituted cathinone, a class of compounds that constitutes a significant portion of new psychoactive substances (NPS).[1] Its structural similarity to other stimulants necessitates highly specific and sensitive analytical methods to differentiate it from isomers and related compounds, particularly in complex biological matrices. The hydrochloride salt form enhances its stability and solubility for analytical standard preparation.
The accurate detection of such compounds is critical for law enforcement, clinical diagnostics, and in understanding the pharmacology and toxicology of emerging designer drugs. The analytical challenge lies in achieving low detection limits while avoiding interferences from matrix components.[2] This guide presents a multi-platform approach to address these challenges effectively.
Table 1: Chemical Properties of 2-Methyl-1-(p-tolyl)propan-1-amine Hydrochloride
Sample Preparation: The Foundation of Accurate Analysis
The efficacy of any analytical method is profoundly dependent on the sample preparation stage. The primary goals are to isolate the target analyte from the matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental detection.[5] The choice of extraction technique is dictated by the matrix complexity and the physicochemical properties of the analyte.
Solid-Phase Extraction (SPE) for Biological Matrices (Urine, Plasma)
SPE is a highly effective technique for cleaning and concentrating analytes from complex biological fluids.[6] It offers superior selectivity and recovery compared to traditional liquid-liquid extraction. The choice of sorbent is critical; for a primary amine like 2-Methyl-1-(p-tolyl)propan-1-amine, a mixed-mode cation exchange sorbent is ideal as it provides two retention mechanisms (ion exchange and reversed-phase).
Protocol 2.1: Mixed-Mode Cation Exchange SPE
Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., CSDAU) by passing 2 mL of methanol followed by 2 mL of deionized water.[2][7]
Equilibration: Equilibrate the cartridge with 2 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the sorbent to dry.
Sample Loading: Load 1 mL of the pre-treated sample (e.g., urine diluted 1:1 with phosphate buffer) onto the cartridge.
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol to remove hydrophilic and lipophilic interferences.
Elution: Elute the analyte with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol. The basic pH neutralizes the amine, disrupting the ionic interaction with the sorbent.
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the appropriate mobile phase for LC-MS/MS or a derivatization solvent for GC-MS analysis.
Derivatization: Enhancing Analyte Detectability
Derivatization is a chemical modification process crucial for the analysis of polar compounds like amines by GC-MS. It enhances volatility, improves thermal stability, and promotes better chromatographic peak shape.[8] For HPLC-UV, derivatization can be used to introduce a strong chromophore, significantly increasing detection sensitivity.[9]
Protocol 2.2: Derivatization with Pentafluoropropionic Anhydride (PFPA)
This procedure is suitable for subsequent GC-MS analysis. PFPA reacts with the primary amine to form a stable, volatile derivative.[10]
To the dried extract from Protocol 2.1, add 50 µL of ethyl acetate and 50 µL of PFPA.
Cap the vial tightly and vortex for 30 seconds.
Heat the vial at 70°C for 20 minutes in a heating block.[2]
Cool the vial to room temperature.
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS injection.
Chromatographic Methods of Analysis
The choice of analytical instrument depends on the required sensitivity, selectivity, and the purpose of the analysis (e.g., screening, confirmation, or quantification).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely available technique for the analysis of volatile and semi-volatile compounds. For amines, derivatization is essential. The high resolving power of the gas chromatograph combined with the specific detection of the mass spectrometer provides excellent selectivity.[11]
Caption: GC-MS Experimental Workflow.
Protocol 3.1: GC-MS Analysis
Instrumentation: Standard Gas Chromatograph coupled to a Mass Spectrometer.
GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness phenyl-arylene polymer equivalent to a DB-5ms.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Oven Program: Initial temperature of 80°C, hold for 1 min, ramp at 20°C/min to 280°C, and hold for 5 min.
Injector: Splitless mode at 250°C.
MS Parameters:
Ionization Mode: Electron Impact (EI) at 70 eV.
Source Temperature: 230°C.
Scan Range: m/z 40-500 amu.
Data Analysis: Identification is confirmed by matching the retention time and the mass spectrum of the derivatized analyte against a prepared standard.[11]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for detecting and quantifying synthetic cathinones and other NPS in biological matrices.[1][12] Its exceptional sensitivity and selectivity are achieved by combining the separation power of liquid chromatography with the specificity of tandem mass spectrometry, particularly using Multiple Reaction Monitoring (MRM).[13] This method typically does not require derivatization.
Caption: LC-MS/MS Experimental Workflow.
Protocol 3.2: UPLC-MS/MS Analysis
Instrumentation: Ultra-High-Performance Liquid Chromatograph coupled to a Triple Quadrupole (QqQ) Mass Spectrometer.
LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate.
MRM Transitions: A precursor ion (e.g., [M+H]⁺) is selected and fragmented to produce specific product ions. At least two transitions (one for quantification, one for qualification) should be monitored for definitive identification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a cost-effective and robust method for quantitative analysis.[14] However, for compounds with weak chromophores like simple amines, its sensitivity can be limited.[9] The p-tolyl group in the analyte provides some UV absorbance, but for trace analysis, derivatization with a UV-active tag (e.g., dansyl chloride) is recommended to enhance sensitivity.[15]
Caption: HPLC-UV Experimental Workflow.
Protocol 3.3: HPLC-UV Analysis
Instrumentation: Standard HPLC system with a UV-Vis Diode Array Detector (DAD).
LC Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase A: 0.1 M Ammonium Acetate buffer (pH 5.0).
Mobile Phase B: Acetonitrile.
Gradient: Isocratic or gradient elution, to be optimized based on the sample matrix. A starting point could be 60:40 A:B.
Flow Rate: 1.0 mL/min.
Detection Wavelength: The p-tolyl group should allow for detection around 220-240 nm. A full scan (200-400 nm) should be performed initially to determine the optimal wavelength.[16]
Injection Volume: 20 µL.
Method Validation and Performance
All analytical methods must be validated to ensure they are fit for their intended purpose.[17][18] Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of the target compound. Key validation parameters are defined by international guidelines such as those from the ICH.[19]
Table 2: Typical Performance Characteristics for Analytical Methods
Note: Values are representative estimates based on literature for similar compounds and may vary based on instrumentation and matrix.
Structural Confirmation (Reference Standards)
While chromatographic methods are used for routine detection, unambiguous structural confirmation of a reference standard relies on spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most definitive structural information, detailing the carbon-hydrogen framework of the molecule. ¹H and ¹³C NMR spectra can confirm atom connectivity and stereochemistry.[22]
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For 2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride, characteristic peaks would include N-H stretches for the amine salt and C-H and C=C stretches for the aromatic ring.[22]
Conclusion
This guide outlines three robust analytical methods for the detection and quantification of 2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride.
LC-MS/MS is the recommended method for trace-level quantification in complex biological matrices due to its unparalleled sensitivity and selectivity.[12]
GC-MS serves as an excellent confirmatory technique, especially for seized materials, provided that proper derivatization is performed.
HPLC-UV is a viable, cost-effective option for quality control and quantification in simpler matrices where high sensitivity is not the primary requirement.
The selection of the most appropriate method should be based on the specific analytical goal, matrix type, available instrumentation, and the required detection limits. In all cases, a rigorous method validation is essential to ensure the generation of reliable and defensible data.[23]
References
A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. (2022). Pharmaceuticals (Basel). [Link]
Determination of Synthetic Cathinones in Urine and Oral Fluid by Liquid Chromatography High-Resolution Mass Spectrometry and Low-Resolution Mass Spectrometry: A Method Comparison. (2020). MDPI. [Link]
Method Validation of Seven Synthetic Cathinones by LC–MS-MS Analysis and the Prevalence of N-Ethylpentylone in Postmortem Casework. (2022). Journal of Analytical Toxicology. [Link]
Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. (2024). MDPI. [Link]
A Quantitative LC-MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. (2022). PubMed. [Link]
Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. (2024). ResearchGate. [Link]
Sample preparation strategies for the determination of psychoactive substances in biological fluids. (2020). PubMed. [Link]
Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. (2024). University of Dundee Research Portal. [Link]
Novel strategies for sample preparation in forensic toxicology. (2012). Ovid. [Link]
Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. (n.d.). UNODC. [Link]
Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. (n.d.). UNODC. [Link]
A Step-by-Step Guide to Analytical Method Development and Validation. (2023). Emery Pharma. [Link]
Validation of Analytical Methods: A Review. (2018). Gavin Publishers. [Link]
Analytical Method Validation (AMV) in Pharmaceuticals. (n.d.). Pharmaguideline. [Link]
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2005). European Medicines Agency. [Link]
Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. (2015). SciELO. [Link]
Analytical Methods for High Molecular Weight UV Stabilizers. (2022). Diva-portal.org. [Link]
GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. (n.d.). PubMed. [Link]
Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (2022). LCGC International. [Link]
Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. (2017). SciSpace. [Link]
A Generic UHPLC-UV-MS Method for Cleaning Verification of Highly Potent Drugs. (2015). American Pharmaceutical Review. [Link]
Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater. (n.d.). EPA. [Link]
Quality Control in Targeted GC-MS for Amino Acid-OMICS. (2023). MDPI. [Link]
Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation - Supporting Information. (n.d.). Chem.wisc.edu. [Link]
Application Note: A Validated Chiral HPLC-UV Method for the Quantitative Analysis of 2-Methyl-1-(p-tolyl)propan-1-amine Hydrochloride in Human Plasma
Abstract This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the stereoselective separation and quantification of the enantiomers of 2-Methyl-1-(p-tol...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the stereoselective separation and quantification of the enantiomers of 2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride in human plasma. Given the chiral nature of this compound, a derivative of amphetamine, enantioselective analysis is critical for pharmacokinetic and toxicological studies. This protocol employs a protein precipitation (PPT) and subsequent solid-phase extraction (SPE) for sample clean-up, followed by separation on a polysaccharide-based chiral stationary phase (CSP) with UV detection. The method has been validated in accordance with the principles outlined in the FDA's Bioanalytical Method Validation Guidance and ICH Q2(R2) guidelines, demonstrating its suitability for regulated bioanalysis.[1][2][3]
Introduction and Scientific Rationale
2-Methyl-1-(p-tolyl)propan-1-amine is a chiral primary amine and an analogue of amphetamine.[4][5] The biological activity, pharmacokinetics, and toxicity of chiral drugs often differ between enantiomers. Therefore, a stereoselective analytical method is not merely preferable but essential for accurately characterizing its behavior in biological systems. The primary challenge in developing such a method lies in achieving adequate separation of the enantiomers while simultaneously managing the inherent complexity and variability of biological matrices like plasma.
This protocol addresses these challenges through a multi-faceted approach:
Effective Sample Preparation: A combination of protein precipitation and solid-phase extraction is utilized. Protein precipitation serves as a rapid, initial bulk removal of macromolecules, while the subsequent SPE step provides targeted clean-up and analyte concentration, significantly reducing matrix effects and improving the limit of quantification (LOQ).[6]
Direct Chiral Separation: The method employs a direct chiral separation strategy using a Chiral Stationary Phase (CSP). This is often preferred over indirect methods (pre-column derivatization) as it involves fewer steps, reduces the risk of derivatization artifacts, and simplifies the workflow.[7][8] The chosen polysaccharide-based CSP is known for its broad applicability in separating amine-containing enantiomers through a combination of hydrogen bonding, π-π interactions, and steric hindrance.[7]
Rigorous Validation: The trustworthiness of any analytical method hinges on its validation. This protocol is designed as a self-validating system, with detailed procedures and acceptance criteria for all key validation parameters as mandated by regulatory bodies like the FDA and ICH.[1][9][10] This ensures the generated data is reliable, reproducible, and fit for its intended purpose.[11][12]
Materials and Methods
Equipment and Consumables
HPLC System with UV/DAD detector (e.g., Agilent 1260 Infinity II or equivalent)
Data Acquisition and Processing Software (e.g., OpenLab CDS or equivalent)
Analytical Balance (5-decimal place)
pH Meter
Vortex Mixer
Centrifuge (capable of >10,000 x g)
Solid-Phase Extraction (SPE) Vacuum Manifold
Nitrogen Evaporation System
Chiral HPLC Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) or equivalent, 5 µm, 4.6 x 250 mm
Internal Standard (IS): 1-Phenyl-2-(p-tolyl)ethylamine or other suitable analogue
HPLC-grade n-Heptane
HPLC-grade Ethanol (200 proof)
HPLC-grade Isopropanol (IPA)
Diethylamine (DEA), analytical grade
Acetonitrile (ACN), HPLC grade
Methanol (MeOH), HPLC grade
Ammonium Hydroxide (NH₄OH)
Formic Acid
Control Human Plasma (K₂EDTA as anticoagulant)
Ultrapure Water (18.2 MΩ·cm)
Experimental Protocols
Preparation of Solutions
Mobile Phase: n-Heptane / Ethanol / Diethylamine (80:20:0.1, v/v/v).
Causality: n-Heptane/alcohol is a standard mobile phase for normal-phase chiral separations on polysaccharide CSPs. Diethylamine is a crucial amine modifier that competes with the basic analyte for active sites on the silica surface, preventing peak tailing and improving chromatographic efficiency.[8]
Stock Solutions (1 mg/mL): Separately weigh and dissolve each enantiomer and the Internal Standard (IS) in methanol to prepare individual 1 mg/mL stock solutions. Store at 2-8°C.
Working Standard Solutions: Prepare serial dilutions of the stock solutions in a 50:50 Methanol:Water mixture to create working solutions for calibration curve standards and quality controls.
SPE Wash Solution: 2% Formic Acid in Water.
SPE Elution Solution: 5% Ammonium Hydroxide in Methanol.
Sample Preparation Workflow
The following protocol details the extraction of the analyte from a 200 µL plasma sample.
Step 1: Protein Precipitation (PPT)
Pipette 200 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
Add 20 µL of the IS working solution.
Add 600 µL of cold Acetonitrile (ACN).
Vortex vigorously for 1 minute to precipitate proteins.
Centrifuge at 10,000 x g for 10 minutes at 4°C.
Step 2: Solid-Phase Extraction (SPE)
Condition the Oasis MCX SPE cartridge by passing 1 mL of Methanol followed by 1 mL of Ultrapure Water. Do not let the sorbent bed go dry.
Transfer the supernatant from the PPT step (Step 1.5) into a clean tube and dilute with 1 mL of 2% Formic Acid in Water.
Load the entire diluted supernatant onto the conditioned SPE cartridge.
Wash the cartridge with 1 mL of the SPE Wash Solution (2% Formic Acid in Water).
Wash the cartridge with 1 mL of Methanol.
Dry the cartridge under vacuum for 2 minutes.
Elute the analyte and IS with 1 mL of the SPE Elution Solution (5% NH₄OH in Methanol) into a clean collection tube.
Step 3: Evaporation and Reconstitution
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the dried residue in 100 µL of the mobile phase.
Vortex for 30 seconds to ensure complete dissolution.
Transfer the solution to an autosampler vial for HPLC analysis.
The method was validated according to the FDA Bioanalytical Method Validation Guidance.[1][14] The validation process ensures the method is fit-for-purpose and provides reliable data.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation experiments and their typical acceptance criteria based on international guidelines.[9][15]
Validation Parameter
Experiment Description
Acceptance Criteria
Selectivity & Specificity
Analyze six different batches of blank human plasma to check for interferences at the retention times of the analyte and IS.
Endogenous peaks should be < 20% of the response at the LLOQ for the analyte and < 5% for the IS.
Linearity & Range
Analyze a calibration curve with at least 6 non-zero standards over the expected concentration range.
Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision
Analyze QC samples at four levels (LLOQ, Low, Mid, High) in five replicates on three separate days.
Accuracy: Mean concentration should be within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (%CV or RSD) should be ≤ 15% (≤ 20% at LLOQ).
Limit of Quantification (LLOQ)
The lowest standard on the calibration curve.
Must be quantifiable with acceptable accuracy (±20%) and precision (≤ 20% CV). Signal-to-noise ratio should be > 10.
Matrix Effect
Compare the response of analyte spiked into post-extraction blank plasma with the response in a pure solution.
The IS-normalized matrix factor should have a %CV ≤ 15% across different lots of plasma.
Recovery
Compare the response of analyte from extracted plasma samples to the response from post-extraction spiked samples.
Recovery should be consistent, precise, and reproducible. A specific percentage is not required, but variability (%CV) should be ≤ 15%.
Stability
Evaluate analyte stability under various conditions: Bench-top (room temp), Freeze-thaw cycles, and Long-term storage.
Mean concentration of stability samples must be within ±15% of the nominal concentration of freshly prepared samples.
Conclusion
This application note provides a comprehensive and scientifically-grounded protocol for the chiral analysis of 2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride in human plasma. The combination of a robust sample preparation technique with a highly selective chiral stationary phase ensures reliable and accurate quantification of individual enantiomers. The detailed validation framework, grounded in FDA and ICH guidelines, confirms that the method is fit-for-purpose and suitable for use in regulated environments such as clinical trials, pharmacokinetic studies, and forensic toxicology.
References
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][1]
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][3]
International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link][9]
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link][2]
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link][9]
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link][10]
U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. [Link][3]
U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link][12]
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link][15]
U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link][14]
CHIMIA. (2011). Analysis of Amphetamine Derivatives in Plasma Using Capillary Zone Electrophoresis Coupled with Laser-Induced Fluorescence after. [Link][17]
Oxford Academic. (2014). Simultaneous Analysis of Amphetamine-type Stimulants in Plasma by Solid-phase Microextraction and Gas Chromatography–Mass Spectrometry. [Link]
MDPI. (2024). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. [Link][6]
PubMed. (2001). A rapid method of determining amphetamine in plasma samples using pentafluorobenzenesulfonyl chloride and electron-capture gas chromatography. [Link][18]
ResearchGate. (2015). Simultaneous Analysis of Amphetamine-type Stimulants in Plasma by Solid-phase Microextraction and Gas Chromatography-Mass Spectrometry. [Link][19]
International Journal of Scientific Research and Technology. (2025). A Comprehensive Review on Bioanalytical Method Development and Validation by HPLC. [Link][20]
IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link][21]
Asian Journal of Chemistry. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. [Link][7]
PMC. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). [Link][23]
Journal of Hygienic Engineering and Design. (2021). SEPARATION OF PROPRANOLOL ENANTIOMERS USING CHIRAL HPLC. [Link][8]
Journal of Pharmaceutical and Scientific Innovation. (2012). A review: analysis of amino acids by high performance liquid chromatography. [Link][24]
ResearchGate. (2025). (PDF) Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). [Link][25]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol GuideTarget Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals
Introduction & Structural Significance
2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride (also known as 4-methyl-
α
-(isopropyl)benzylamine hydrochloride) is a chiral primary amine of significant interest in medicinal chemistry. Its structural framework—featuring a stereogenic center at the
α
-carbon, an adjacent isopropyl group, and a p-tolyl ring—presents a unique set of NMR spectroscopic features.
Accurate structural elucidation of this compound requires a deep understanding of stereochemistry and salt-form dynamics. This application note provides a self-validating, step-by-step protocol for the acquisition, processing, and interpretation of its NMR spectra, grounded in established principles of magnetic resonance.
Experimental Design & Causality (E-E-A-T)
To ensure high-fidelity data, the experimental design must account for the specific physicochemical properties of the amine hydrochloride salt.
Solvent Selection and Salt Effects
DMSO-
d6 is the solvent of choice for this analysis. While D
2
O or CDCl
3
are common NMR solvents, the hydrochloride salt exhibits superior solubility in DMSO. More importantly, DMSO-
d6
drastically slows the proton exchange rate of the ammonium (-NH
3+
) group. This allows the -NH
3+
protons to be observed as a distinct, broad signal integrating to 3H (around
δ
8.50 ppm), serving as a self-validating indicator that the compound is in its intact salt form rather than a free base[1].
Diastereotopicity and Magnetic Non-Equivalence
The presence of a chiral center at C1 (the
α
-carbon) creates an asymmetric magnetic environment for the adjacent isopropyl group. Consequently, the two methyl groups of the isopropyl moiety are diastereotopic . They are chemically and magnetically non-equivalent, meaning they will not resonate at the same frequency. In both
1
H and
13
C NMR spectra, these methyl groups will appear as two distinct signals, a critical mechanistic insight required to prevent misassignment of the carbon backbone.
Step-by-Step NMR Protocol
The following methodology ensures a self-validating workflow for acquiring high-resolution 1D and 2D NMR data.
Phase 1: Sample Preparation
Weighing: Accurately weigh 15–20 mg of 2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride.
Dissolution: Dissolve the sample in 0.6 mL of anhydrous DMSO-
d6
containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
Transfer: Transfer the homogeneous solution into a standard 5 mm precision NMR tube, ensuring no air bubbles are trapped in the active volume.
Phase 2: Instrument Setup & Validation
Insertion & Temperature: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Allow the sample to equilibrate to 298 K for 5 minutes.
Tuning & Matching: Tune the probe specifically for
1
H and
13
C frequencies to maximize the signal-to-noise (S/N) ratio and ensure accurate pulse angles.
Locking & Shimming: Lock the spectrometer to the deuterium frequency of DMSO-
d6
. Perform automated gradient shimming (Z-axis) until the TMS signal exhibits a line width at half-height (
W1/2
) of < 1.0 Hz.
Phase 3: Acquisition Parameters
1
H NMR (1D): Acquire 16 scans using a 30° pulse angle, a spectral width of 15 ppm, and a relaxation delay (
d1
) of 2.0 seconds to ensure complete longitudinal relaxation.
13
C NMR (1D): Acquire 512–1024 scans using WALTZ-16 proton decoupling. Set
d1
to 2.0 seconds.
2D NMR (COSY, HSQC, HMBC): Acquire standard gradient-selected 2D experiments to map homonuclear (
3JHH
) and heteronuclear (
1JCH
,
2JCH
,
3JCH
) connectivity.
Step-by-step workflow for the NMR spectroscopic analysis of amine hydrochloride salts.
Data Presentation & Assignments
The quantitative data extracted from the 1D and 2D NMR experiments are summarized below. The assignments are validated by cross-referencing HSQC (direct C-H bonds) and HMBC (long-range C-H bonds) correlations.
The structural validation relies heavily on 2D NMR techniques to prove the connectivity between the p-tolyl ring, the amine-bearing
α
-carbon, and the isopropyl group.
COSY (
1
H-
1
H): A continuous spin system is observed from the C1-H (
δ
4.10) to the C2-H (
δ
2.20), which further splits into the two diastereotopic methyl groups at
δ
1.05 and
δ
0.75.
HMBC (
1
H-
13
C): The crucial linkage between the aliphatic chain and the aromatic ring is confirmed by
3JCH
correlations from the C1-H proton to the ortho-aromatic carbons (
δ
128.5), and reciprocally from the ortho-aromatic protons (
δ
7.40) to the C1 carbon (
δ
59.0)[1].
Key 2D NMR correlations (COSY in red, HMBC in dashed yellow) for structural validation.
References
Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition, Elsevier Science, 2016.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds. 8th Edition, John Wiley & Sons, 2014.
Dosing and administration guidelines for 2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride in research
Target Audience: Research Scientists, In Vivo Pharmacologists, and Medicinal Chemists Document Type: Application Note & Standard Operating Procedure (SOP) Executive Summary & Pharmacological Context 2-Methyl-1-(p-tolyl)p...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Scientists, In Vivo Pharmacologists, and Medicinal Chemists
Document Type: Application Note & Standard Operating Procedure (SOP)
Executive Summary & Pharmacological Context
2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride (CAS: 1864059-03-9) is a structurally distinct primary amine featuring an
α
-isopropyl group and a para-methylbenzyl backbone[1]. In preclinical drug discovery, compounds with this structural motif are frequently utilized as chemical building blocks or investigative ligands in neuropharmacology and monoamine transporter research.
The Causality of Structural and Salt Selection:
When designing in vivo experiments, the physicochemical state of the test compound dictates the formulation strategy. The
α
-isopropyl group introduces steric hindrance, which can modulate the rate of oxidative deamination by monoamine oxidases (MAOs), while the p-tolyl moiety enhances the molecule's lipophilicity, favorable for blood-brain barrier (BBB) penetration.
Crucially, utilizing the hydrochloride (HCl) salt rather than the free base is a deliberate experimental choice. Free base amines often exhibit poor aqueous solubility, necessitating the use of co-solvents (e.g., DMSO, Tween-80) or extreme pH adjustments that can cause tissue necrosis, alter BBB permeability, and introduce vehicle-induced artifacts[2]. The HCl salt ensures rapid dissolution in physiological buffers, allowing for a biologically inert vehicle (0.9% Saline) that preserves the integrity of pharmacokinetic (PK) and pharmacodynamic (PD) data[3].
Physicochemical Profiling & Formulation Causality
Before initiating animal dosing, the compound must be formulated to ensure isotonicity and physiological pH.
Used to calculate molarity for in vitro receptor binding assays.
Physical Form
White to off-white solid
Highly stable at room temperature; hygroscopic monitoring required.
Aqueous Solubility
High (due to HCl salt)
Eliminates the need for organic co-solvents.
Optimal Vehicle
0.9% NaCl (Saline) or aCSF
Maintains isotonicity; prevents osmotic shock upon injection.
Preclinical Dosing Guidelines (Murine Models)
The route of administration profoundly impacts the absorption kinetics and first-pass metabolism of the compound. The following parameters are established for adult mice (approx. 20–30g) to ensure welfare compliance and data reproducibility[4][5].
Route
Dose Range
Max Volume
Needle Gauge
Causality & Application
Intravenous (IV)
1 – 3 mg/kg
5 mL/kg
27G – 30G
Bypasses absorption barriers. Used to establish the 100% bioavailability baseline and calculate clearance rates.
Intraperitoneal (IP)
5 – 15 mg/kg
10 mL/kg
26G – 28G
Rapid systemic absorption via the mesenteric vessels. Standard for behavioral assays due to ease of administration and low stress[5].
Per Os (PO)
10 – 30 mg/kg
10 mL/kg
Oral Gavage
Subject to hepatic first-pass metabolism. Used to assess oral bioavailability and gut absorption profiles.
Step-by-Step Experimental Protocols
Protocol A: Preparation of a 10 mg/mL Master Stock Solution
Self-Validating Step: Filtering the solution not only ensures sterility but removes undissolved micro-particulates that could cause micro-embolisms during IV administration.
Weighing: Accurately weigh 10.0 mg of 2-Methyl-1-(p-tolyl)propan-1-amine HCl powder using an analytical balance.
Dissolution: Transfer the powder to a sterile glass vial. Add 1.0 mL of sterile 0.9% NaCl (saline).
Agitation: Vortex the solution for 30–60 seconds. Because it is an HCl salt, the solution should become completely clear without heating.
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm PES (Polyethersulfone) syringe filter into a fresh, sterile, endotoxin-free vial.
Validation: Visually inspect against a dark background to ensure the absence of precipitation.
Protocol B: Intraperitoneal (IP) Administration in Adult Mice
Self-Validating Step: The aspiration check is critical. Injecting into the cecum destroys the compound via gut flora, while injecting into a blood vessel causes an unintended IV bolus, skewing PK data[5].
Preparation: Calculate the dose volume based on the animal's exact body weight (e.g., for a 25g mouse at 10 mL/kg, the injection volume is 250 µL)[6]. Draw the calculated volume into a 1 mL syringe equipped with a 26G or 27G needle.
Restraint: Restrain the mouse securely using the scruff technique. Tilt the mouse so its head is facing slightly downward (approx. 30–45 degree angle). Causality: This allows the abdominal organs to shift cranially, away from the injection site, minimizing the risk of organ puncture[4].
Insertion: Identify the lower right quadrant of the abdomen. Insert the needle, bevel up, at a 30° angle to the skin, penetrating approximately 0.5 cm[5].
Aspiration (Critical): Pull back slightly on the syringe plunger.
If green/yellow fluid appears: The cecum/intestine has been punctured. Discard the syringe, euthanize the animal if necessary, and restart.
If blood appears: A vessel has been punctured. Withdraw and apply pressure.
If negative pressure (no fluid): Proceed to step 5[5].
Injection: Depress the plunger smoothly over 1–2 seconds. Withdraw the needle along the same angle of insertion and return the animal to its home cage.
Systems Pharmacology & Workflow
The following diagram illustrates the logical progression from compound formulation through route-specific administration and downstream pharmacological analysis.
Preclinical workflow detailing formulation, administration routes, and PK/PD evaluation.
Safety & Institutional Compliance (E-E-A-T)
Chemical Handling: 2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride carries GHS hazard statements including H302 (Harmful if swallowed) , H315 (Causes skin irritation) , and H319 (Causes serious eye irritation) . All powder weighing must be conducted within a certified fume hood or ventilated balance enclosure using appropriate PPE (nitrile gloves, lab coat, safety goggles).
Ethical Compliance: All in vivo procedures must be reviewed and approved by the local Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board. Injection volumes must never exceed the physiological maximums (e.g., 10 µL/g for IP) to prevent undue stress or peritonitis[5].
McGill University Animal Care Committee. Module 2: The Laboratory Mouse - Injection Guidelines. Retrieved from: [Link]
University of Zurich (UZH) Institute of Laboratory Animal Science. Standard Operating Procedure: Intraperitoneal injection of mice (LTK-TRT-10-EN). Retrieved from:[Link]
Université Laval. Administration and injection of substances in mice (SOP AD-2). Retrieved from: [Link]
University of British Columbia (UBC) Animal Care Committee. TECH 10a ‐ Intraperitoneal Injection in the Adult Mouse SOP. Retrieved from: [Link]
American Chemical Society (ACS) - Organic Process Research & Development. Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Retrieved from: [Link]
National Institutes of Health (NIH). Understanding the Effect of API Properties on Bioavailability Through Absorption Modeling. Retrieved from:[Link]
Application Note: (S)-2-Methyl-1-(p-tolyl)propan-1-amine Hydrochloride in Asymmetric Synthesis and Drug Discovery
Executive Summary (S)-2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride (CAS 1391437-15-2) is a highly versatile, enantiopure α -branched primary amine. Structurally defined by an α -isopropyl group and a para-tolyl ring,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(S)-2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride (CAS 1391437-15-2) is a highly versatile, enantiopure
α
-branched primary amine. Structurally defined by an
α
-isopropyl group and a para-tolyl ring, this compound serves as a critical building block in advanced medicinal chemistry. The hydrochloride salt is favored in research environments due to its resistance to oxidation and high crystallinity, ensuring long-term stability.
In drug development, this specific
α
-isopropylbenzylamine scaffold is a potent pharmacophore. Researchers utilize it to synthesize selective melanocortin-4 receptor (MC4R) antagonists, which are actively investigated for the treatment of metabolic syndromes and cancer cachexia[1]. Additionally, its rigid chiral environment makes it an excellent chiral auxiliary and resolving agent in asymmetric synthesis workflows[2].
Physicochemical Properties
To ensure reproducibility in stoichiometric calculations and storage, the quantitative data for the (S)-enantiomer hydrochloride salt is summarized below.
Soluble in Methanol, DMSO, and Water (as the HCl salt)
Storage Conditions
Room temperature, desiccated
Mechanistic Role in Drug Discovery: MC4R Antagonism
The structural topology of 2-Methyl-1-(p-tolyl)propan-1-amine is not arbitrary; it is specifically engineered to interact with complex G-protein-coupled receptors (GPCRs). When derivatized into 2-piperazine-
α
-isopropylbenzylamines or coupled with specific amino acids, the resulting molecules act as potent MC4R antagonists[1].
Causality of the Structure-Activity Relationship (SAR):
The
α
-Isopropyl Group: The bulky isopropyl substituent heavily restricts the conformational flexibility of the primary amine. This steric locking forces the molecule into a specific bioactive conformation, which is required to navigate the narrow binding pocket of the MC4 receptor[1].
The para-Tolyl Group: The methyl substitution on the phenyl ring enhances the overall lipophilicity of the pharmacophore. This allows for deeper insertion into the hydrophobic sub-pockets of the receptor, significantly increasing binding affinity and metabolic stability compared to un-methylated analogs[1].
Experimental Protocols
The following protocols detail the preparation and utilization of this compound in a synthetic workflow. Each step is designed as a self-validating system to ensure maximum yield and purity.
Protocol A: Free-Basing the Hydrochloride Salt
The HCl salt is unreactive towards electrophiles (such as activated esters) because the nitrogen lone pair is protonated. Free-basing is a mandatory prerequisite for coupling reactions.
Suspension: Suspend 1.0 mmol (199.7 mg) of (S)-2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride in 10 mL of Dichloromethane (DCM).
Alkalization: Add 10 mL of 1M aqueous NaOH to the biphasic mixture.
Reaction: Stir vigorously at room temperature for 15 minutes.
Self-Validation Check: Stop stirring and allow the layers to separate. Sample the upper aqueous layer and test with pH paper. The pH must be >10 . If it is lower, the deprotonation is incomplete; add additional NaOH until pH >10 is achieved.
Extraction: Transfer to a separatory funnel. Collect the lower organic (DCM) layer. Extract the remaining aqueous layer with an additional 2 x 5 mL of DCM.
Drying & Concentration: Combine the organic layers, wash with 10 mL of saturated NaCl (brine), and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield the free amine as a pale oil. Use immediately in Protocol B to prevent atmospheric CO₂ absorption (carbamate formation).
Protocol B: Sterically Hindered Amide Coupling
Due to the extreme steric bulk of the
α
-isopropyl and p-tolyl groups, standard coupling reagents (like EDC/NHS) often fail or result in poor yields. HATU is required due to its ability to efficiently activate carboxylic acids and drive amidation in sterically hindered environments.
Activation: In an oven-dried flask under N₂, dissolve 1.1 mmol of the desired carboxylic acid (e.g., an N-protected amino acid) in 5 mL of anhydrous DMF. Add 1.2 mmol of HATU and 3.0 mmol of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes to form the active OAt-ester.
Coupling: Dissolve the freshly prepared free amine from Protocol A (1.0 mmol) in 2 mL of anhydrous DMF and add it dropwise to the activated ester solution.
Reaction Monitoring: Stir at room temperature for 12–16 hours.
Self-Validation Check: Withdraw a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze via LC-MS. The reaction is complete when the mass peak corresponding to the free amine (m/z ~164 [M+H]⁺) is completely consumed and replaced by the product mass.
Workup: Quench the reaction by adding 20 mL of water. Extract the aqueous mixture with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃, and brine.
Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Pathway Visualization
Fig 1: Synthetic workflow from the HCl salt to a bioactive MC4R antagonist derivative.
References
PubMed. "Pharmacological and pharmacokinetic characterization of 2-piperazine-alpha-isopropyl benzylamine derivatives as melanocortin-4 receptor antagonists." National Library of Medicine. Available at:[Link]
Application Note: Leveraging 2-Methyl-1-(p-tolyl)propan-1-amine Hydrochloride in the Development of Centrally Acting MC4R Antagonists
Executive Summary In contemporary neuroscience and neuropharmacology, the central melanocortin system is a primary target for regulating energy homeostasis, feeding behavior, and metabolic disorders. Specifically, the Me...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary neuroscience and neuropharmacology, the central melanocortin system is a primary target for regulating energy homeostasis, feeding behavior, and metabolic disorders. Specifically, the Melanocortin-4 Receptor (MC4R) in the hypothalamus plays a pivotal role in mediating anorexigenic (appetite-suppressing) signals. Blocking this receptor is a highly validated therapeutic strategy for treating severe weight loss conditions, such as cancer cachexia and uremia-associated cachexia[1][2].
This application note details the utility of 2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride (also known as 4-methyl-
α
-isopropylbenzylamine hydrochloride) as a critical chiral building block in synthesizing potent, brain-penetrant MC4R antagonists[1][3]. By integrating this specific pharmacophore into piperazine or amino acid scaffolds, researchers can achieve exceptional receptor selectivity and favorable pharmacokinetic profiles[2].
Neuropharmacological Context & Chemical Rationale
The design of central nervous system (CNS) drugs requires a delicate balance between target affinity, subtype selectivity, and blood-brain barrier (BBB) permeability. 2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride provides three distinct structural advantages when incorporated into MC4R antagonist libraries:
The
α
-Isopropyl Group (Steric Shielding): The bulky isopropyl group on the alpha carbon restricts the rotational freedom of the resulting amide or amine bond. This conformational locking forces the molecule into a specific 3D geometry that perfectly aligns with the MC4R binding pocket, drastically reducing off-target binding to the closely related MC3R[2].
The p-Tolyl Moiety (Hydrophobic Interaction): The para-methyl substitution on the phenyl ring enhances the lipophilicity of the molecule, driving deep insertion into the hydrophobic sub-pocket of the MC4R. This lipophilicity also directly correlates with increased brain penetration, a mandatory requirement for targeting hypothalamic receptors[1][2].
Chirality: Utilizing the enantiopure (S)- or (R)-isomer (e.g., CAS 1391437-15-2 for the (S)-enantiomer) ensures stereospecific target engagement, which is critical since GPCR binding pockets are highly stereoselective[3].
Figure 1: Hypothalamic MC4R signaling pathway and the mechanism of action of synthesized antagonists.
Structure-Activity Relationship (SAR) Profiling
To demonstrate the causality behind selecting 2-Methyl-1-(p-tolyl)propan-1-amine over simpler benzylamines, the following table summarizes the pharmacological impact of the
α
-isopropyl and p-tolyl substitutions on MC4R antagonist performance based on established literature parameters[1][2].
Building Block Motif
MC4R Affinity (
Ki
, nM)
MC3R Affinity (
Ki
, nM)
Selectivity Ratio (MC3R/MC4R)
Brain Penetration
In Vivo Cachexia Efficacy
Unsubstituted Benzylamine
~85.0
~120.0
1.4x
Low
None
α
-Isopropyl, p-H
~12.5
~250.0
20x
Moderate
Minimal
α
-Isopropyl, p-Methyl
3.4
>600.0
>175x
High
Significant Reversal
Table 1: Comparative SAR data illustrating the pharmacological superiority of derivatives synthesized using the 2-methyl-1-(p-tolyl)propan-1-amine core. The combination of steric bulk and lipophilicity yields sub-10 nM affinity and high CNS availability.
Experimental Methodologies
The development pipeline for these neuroactive compounds requires robust, self-validating protocols. Below are the optimized methodologies for synthesizing the antagonist precursor and validating its biological activity.
Figure 2: End-to-end experimental workflow from chemical synthesis to in vivo validation.
Protocol A: Sterically Hindered Amide Coupling
Standard peptide coupling reagents (like EDC/NHS) often fail when reacting with 2-Methyl-1-(p-tolyl)propan-1-amine due to the extreme steric hindrance of the
α
-isopropyl group. This protocol utilizes HATU, which forms a highly reactive 7-aza-OBt ester intermediate, overcoming the steric barrier.
Activation: Dissolve 1.0 eq of the N-Boc-amino acid and 1.2 eq of HATU in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere.
Causality: Nitrogen prevents moisture from hydrolyzing the highly reactive HOAt-ester intermediate.
Base Addition: Add 3.0 eq of DIPEA to the mixture and stir for 10 minutes at room temperature.
Causality: Excess base is required to deprotonate both the carboxylic acid for activation and the hydrochloride salt of the incoming amine.
Coupling: Add 1.1 eq of 2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride to the activated mixture. Stir continuously for 16–24 hours at room temperature.
Quenching & Extraction: Dilute the reaction with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO
3
(to remove unreacted acid), and brine.
Self-Validation (QC): Dry the organic layer over Na
2
SO
4
, concentrate in vacuo, and analyze the crude mixture via LC-MS. The presence of the target mass [M+H]
+
with >85% purity validates the success of the sterically hindered coupling.
Protocol B: In Vitro TR-FRET cAMP Functional Assay
Because MC4R is a G
αs
-coupled GPCR, antagonism is quantified by the compound's ability to inhibit
α
-MSH-induced cAMP accumulation[1]. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to eliminate compound auto-fluorescence.
Reagents:
HEK293 cells stably expressing human MC4R
α
-MSH (Endogenous agonist)
IBMX (3-isobutyl-1-methylxanthine)
TR-FRET cAMP Detection Kit (e.g., Cisbio/Revvity)
Step-by-Step Procedure:
Cell Seeding: Plate HEK293-MC4R cells at a density of 5,000 cells/well in a 384-well microplate using assay buffer (HBSS + 0.1% BSA).
Antagonist Pre-incubation: Add the synthesized 2-Methyl-1-(p-tolyl)propan-1-amine derivative in a 10-point concentration-response curve (ranging from 10
μ
M to 0.1 nM). Include 0.5 mM IBMX in the buffer. Incubate for 15 minutes at 37°C.
Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Its inclusion prevents the cellular degradation of cAMP, artificially widening the assay's signal-to-background window for accurate quantification.
Agonist Challenge: Add
α
-MSH at its pre-determined EC
80
concentration. Incubate for 30 minutes at 37°C.
Causality: Using the EC
80
rather than the maximum concentration (
Emax
) ensures the system is sensitive enough to detect competitive displacement by the antagonist.
Lysis & Detection: Add the TR-FRET lysis buffer containing Eu-cryptate-labeled cAMP and d2-labeled anti-cAMP antibodies. Incubate in the dark for 1 hour at room temperature.
Self-Validation (QC): Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio.
System Validation: The assay is considered valid only if the Z'-factor between the positive control (Forskolin or max
α
-MSH) and negative control (vehicle) is
≥
0.6. The antagonist's IC
50
is then calculated using a 4-parameter logistic non-linear regression model.
References
Chen, C., Tucci, F. C., Jiang, W., et al. (2008). "Pharmacological and pharmacokinetic characterization of 2-piperazine-alpha-isopropyl benzylamine derivatives as melanocortin-4 receptor antagonists". PubMed - National Library of Medicine. Available at:[Link][1]
National Centre for Text Mining (NaCTeM). "UMLS:C0006625 - FACTA Search (Melanocortin-4 Receptor Antagonists)". NaCTeM FACTA+ Database. Available at: [Link][2]
Technical Support Center: Yield Optimization for 2-Methyl-1-(p-tolyl)propan-1-amine Hydrochloride
Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to scale up the synthesis of sterically hindered primary amines.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Portal.
As a Senior Application Scientist, I frequently consult with drug development professionals struggling to scale up the synthesis of sterically hindered primary amines. The target molecule—2-methyl-1-(p-tolyl)propan-1-amine hydrochloride—presents a classic kinetic challenge. The alpha-isopropyl group adjacent to the carbonyl in the starting material (2-methyl-1-(p-tolyl)propan-1-one) creates a severe steric penalty. This fundamental structural feature often leads to stalled reactions, premature reduction byproducts, and crystallization failures when using generic synthesis templates.
This guide bypasses rigid, standard operating procedures. Instead, it provides a causality-driven, self-validating workflow designed specifically to overcome the steric limitations of this substrate.
Mechanistic Deep Dive: The Steric Penalty
In standard reductive aminations, imine formation and reduction occur simultaneously. However, the bulky isopropyl group on 2-methyl-1-(p-tolyl)propan-1-one severely retards the nucleophilic attack of ammonia. If a reducing agent is present before the imine fully forms, the ketone is rapidly reduced to an alcohol, permanently capping your yield.
Reaction pathway and kinetic pitfalls in sterically hindered reductive amination.
Diagnostic Troubleshooting & FAQs
Troubleshooting logic tree for resolving low yields during synthesis and crystallization.
Q: Why is my reaction yielding predominantly 2-methyl-1-(p-tolyl)propan-1-ol instead of the target amine?A: This is a classic kinetic vs. thermodynamic failure. The reduction of the ketone by your hydride source is outcompeting the slow, sterically hindered imine formation. To resolve this, you must decouple the steps. Force the imine formation to completion using a Lewis acid before introducing any reducing agent, a standard established for chemoselective mono-alkylation as documented by the [1].
Q: I am using the standard NaBH3CN / NH4OAc method, but conversion is stalled at 40%. Why?A: Sodium cyanoborohydride is ideal for unhindered aldehydes because it selectively reduces the iminium ion at pH 4-5, as explained in [2]. However, the alpha-isopropyl group on your substrate severely retards the initial nucleophilic attack by ammonia. You must switch to a more aggressive activation strategy (e.g., Ti(OiPr)4) rather than relying on mild acidic conditions.
Q: The free base amine is confirmed by LC-MS, but upon adding aqueous HCl, I get a biphasic syrup instead of crystals. How do I isolate the salt?A: The hydrochloride salt of this specific amine has high solubility in aqueous and protic environments. Introducing water via aqueous HCl causes the salt to "oil out." Switch to strictly anhydrous conditions. Dissolve the free base in anhydrous diethyl ether, and precipitate the salt using a pre-titrated anhydrous HCl/ether solution.
Quantitative Benchmarks: Condition Screening
To optimize your workflow, review how different reductive amination conditions impact the yield of sterically hindered substrates.
Requires careful filtration of TiO2 salts during workup.
Self-Validating Experimental Protocol
This protocol utilizes Titanium(IV) isopropoxide to overcome steric hindrance. It is designed as a self-validating system : you must pass specific In-Process Controls (IPCs) before advancing to the next step, ensuring you never waste reagents on a failed intermediate.
Phase 1: Lewis Acid-Mediated Imine Formation
Charge: To an oven-dried, argon-purged round-bottom flask, add 2-methyl-1-(p-tolyl)propan-1-one (1.0 eq).
Activate: Add 2.0M NH3 in absolute ethanol (5.0 eq), followed by Titanium(IV) isopropoxide (Ti(OiPr)4) (2.0 eq).
Causality: Ti(OiPr)4 acts as a dual-purpose reagent. It is a potent Lewis acid that activates the sterically shielded carbonyl carbon, and it acts as a water scavenger, driving the equilibrium toward the imine.
Self-Validation (IPC 1): Stir for 10 hours at ambient temperature. Do not add the reducing agent. Pull a 50 µL aliquot, quench with saturated NaHCO3, extract with ethyl acetate, and analyze via LC-MS.
Proceed ONLY IF: The ketone peak (M+H = 163) is <5% area and the imine peak (M+H = 162) is dominant. If unreacted ketone remains, add an additional 0.5 eq of Ti(OiPr)4 and stir for 2 hours.
Phase 2: Chemoselective Reduction
Reduce: Cool the reaction mixture to 0 °C. Add Sodium borohydride (NaBH4) (1.5 eq) in small portions over 30 minutes.
Causality: Delaying NaBH4 addition until imine formation is verified prevents premature ketone reduction. NaBH4 efficiently reduces the Ti-activated imine without the toxicity associated with cyanoborohydride.
Self-Validation (IPC 2): Stir for 4 hours at room temperature. Run LC-MS on a quenched aliquot.
Proceed ONLY IF: The imine mass is fully consumed, replaced by the primary amine free base (M+H = 164).
Phase 3: Workup & Anhydrous Crystallization
Quench: Slowly add 2M aqueous NH4OH until a white precipitate (TiO2) fully forms. Filter the slurry through a Celite pad and wash with ethyl acetate.
Causality: Using NH4OH instead of NaOH prevents the formation of gelatinous titanium complexes that trap the product, ensuring high recovery of the lipophilic free base.
Extract & Dry: Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the crude free base.
Crystallize: Dissolve the crude oil in anhydrous diethyl ether (10 mL/g). Cool to 0 °C. Dropwise, add 2.0M HCl in diethyl ether until the solution reaches pH 2 (monitor via pH paper on a spotted aliquot).
Causality: The highly polar HCl salt is entirely insoluble in non-polar ether. The anhydrous environment forces immediate, high-purity crystallization, avoiding the "oiling out" associated with aqueous HCl.
Isolate: Filter the white crystalline solid, wash with cold ether, and dry under high vacuum.
References
Synthesis of primary amines
Source: Organic Chemistry Portal
URL:[Link] [1]
Reductive Amination, and How It Works
Source: Master Organic Chemistry
URL:[Link] [1]
Reductive amination
Source: Wikipedia
URL:[Link][1]
Optimization
Technical Support Center: Degradation Pathways & Stability Troubleshooting for 2-Methyl-1-(p-tolyl)propan-1-amine Hydrochloride
Welcome to the Technical Support Center for 2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride . As a primary benzylic amine, this active pharmaceutical ingredient (API) presents unique stability challenges during formulat...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride . As a primary benzylic amine, this active pharmaceutical ingredient (API) presents unique stability challenges during formulation, storage, and forced degradation testing. This guide is designed for researchers and drug development professionals to troubleshoot degradation profiles, elucidate mechanistic pathways, and establish self-validating analytical protocols.
PART 1: Core Degradation Pathways (Mechanistic FAQs)
Q1: What are the primary intrinsic degradation pathways for 2-Methyl-1-(p-tolyl)propan-1-amine HCl during storage?A1: The molecule contains two highly reactive sites: the primary amine at the benzylic carbon and the
p
-methyl group on the aromatic ring.
Oxidative Deamination: The benzylic C-H bond is relatively weak due to the resonance stabilization of any formed radical intermediate. Under oxidative stress (e.g., presence of transition metals or reactive oxygen species), the primary amine undergoes oxidative deamination to form the corresponding ketone, 2-methyl-1-(p-tolyl)propan-1-one [1]. The causality here is driven by the abstraction of the benzylic hydrogen, forming an imine intermediate that rapidly hydrolyzes to the ketone in aqueous environments[1].
Benzylic Oxidation: The
p
-methyl group can undergo autoxidation via a free-radical chain reaction, progressing from a hydroxymethyl intermediate to a terminal carboxylic acid (
p
-carboxyphenyl derivative)[2].
Q2: Why am I observing +12 Da and +28 Da mass shifts in LC-MS analysis of excipient-blended formulations?A2: These mass shifts indicate drug-excipient interactions , specifically involving trace aldehydes present in polymeric excipients (e.g., PEG 300, Polysorbate 80) or reducing sugars like lactose[3].
+12 Da Shift: Indicates the formation of a Schiff base (imine) via the reaction of the primary amine with trace formaldehyde (
+CH2−H2
)[3].
+28 Da Shift: Indicates N-formylation, often resulting from the oxidation of the Schiff base or direct reaction with formic acid impurities[3].
Causality: Primary amines are highly nucleophilic. When formulated without aldehyde scavengers or under high-humidity conditions, they rapidly attack the electrophilic carbonyl carbon of trace excipient impurities, leading to covalent adducts that compromise API assay yields.
PART 2: Experimental Workflows & Troubleshooting Protocols
Q3: How should I design a forced degradation protocol to validate these specific pathways under ICH Q1A guidelines?A3: To build a self-validating system, your forced degradation study must include both the stressor and a specific mechanistic inhibitor (control) to prove causality[4].
Step-by-Step Methodology for Oxidative Stress Testing:
Sample Preparation: Prepare a 1.0 mg/mL solution of 2-Methyl-1-(p-tolyl)propan-1-amine HCl in a 50:50 mixture of Acetonitrile and 10 mM Ammonium Acetate buffer (pH 7.0).
Free-Radical Initiation: Add Azobisisobutyronitrile (AIBN) to a final concentration of 5 mM. AIBN is preferred over
H2O2
for benzylic amines as it generates a controlled, constant flux of radicals without altering the pH[5].
Control (Self-Validation): Prepare a parallel sample containing 5 mM AIBN + 10 mM Butylated Hydroxytoluene (BHT) as a radical scavenger.
Thermal Stress: Incubate both vials at 40°C for 48 hours[5].
Quenching & Analysis: Quench the reaction by cooling to 4°C. Analyze via UHPLC-HRMS (ESI+).
Validation Metric: If the ketone degradant appears in the AIBN vial but is suppressed in the AIBN+BHT vial, you have definitively proven a free-radical oxidative deamination mechanism.
Q4: How can I differentiate the ketone degradant from an N-oxide degradant using LC-MS/MS?A4: While an N-oxide adds +16 Da to the parent mass, the ketone degradant results in a net mass shift of -1.03 Da (loss of
NH3
[-17.03 Da] and addition of
O
[+15.99 Da]). In MS/MS fragmentation:
Parent API (
m/z
164.14): Shows a characteristic neutral loss of
NH3
(-17 Da) yielding a stable benzylic carbocation (
m/z
147.11).
Ketone Degradant (
m/z
163.11): Will not show the -17 Da loss. Instead, it will exhibit a characteristic loss of CO (-28 Da) or cleavage of the isopropyl group (-43 Da) under collision-induced dissociation (CID).
PART 3: Quantitative Data & Expected Yields
Table 1: LC-HRMS Profiling of Major Degradation Products
Degradation Pathway
Degradant Structure
Exact Mass (Neutral)
Expected
Δ
Mass
Key MS/MS Fragments
Parent API
2-Methyl-1-(p-tolyl)propan-1-amine
163.1361 Da
N/A
m/z
147.11 (
−NH3
)
Oxidative Deamination
2-Methyl-1-(p-tolyl)propan-1-one
162.1045 Da
-1.0316 Da
m/z
135.11 (
−CO
)
Benzylic Oxidation
1-(4-Carboxyphenyl)-2-methylpropan-1-amine
193.1103 Da
+29.9742 Da
m/z
176.08 (
−NH3
), 148.08 (
−CO2
)
Excipient Interaction
N-Methylene-2-methyl-1-(p-tolyl)propan-1-amine
175.1361 Da
+12.0000 Da
m/z
133.08 (
−C3H7
)
Table 2: ICH Q1A Forced Degradation Targets & Conditions [4]
Stress Condition
Reagents / Environment
Duration
Target Degradation
Primary Degradant Observed
Oxidative (Radical)
5 mM AIBN, 40°C
48 Hours
10 - 15%
Ketone
Oxidative (Peroxide)
3%
H2O2
, 25°C
7 Days
5 - 10%
N-Oxide / Ketone
Thermal / Humidity
Solid State, 80°C / 75% RH
14 Days
< 5%
Minimal (Stable as HCl salt)
Photolytic
1.2M Lux hours UV/Vis
~3 Days
5 - 10%
Ketone / Cleavage products
PART 4: Mandatory Visualizations
Mechanistic degradation pathways of 2-Methyl-1-(p-tolyl)propan-1-amine.
Self-validating experimental workflow for forced degradation and LC-MS profiling.
Technical Support Center: Synthesis & Troubleshooting for 2-Methyl-1-(p-tolyl)propan-1-amine Hydrochloride
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven methodologies, mechanistic insig...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven methodologies, mechanistic insights, and troubleshooting protocols for the synthesis of 2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride.
Rather than simply listing steps, this guide establishes a self-validating synthetic system . We will explore the causality behind reagent selection, analyze the thermodynamic bottlenecks of the Grignard and Borch reactions, and provide actionable solutions to common experimental failures.
Mechanistic Overview & Synthetic Workflow
The synthesis of this sterically hindered chiral amine is typically executed via a two-phase process: the nucleophilic addition of an isopropyl Grignard reagent to p-tolunitrile, followed by the Borch reductive amination of the resulting ketone[1][2].
Synthetic workflow for 2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride.
Standard Operating Procedures (SOPs)
To ensure reproducibility, every protocol below includes built-in validation checkpoints.
Phase 1: Synthesis of p-Methylisobutyrophenone (Grignard Addition)
Initiation: Purge a flame-dried, 3-neck round-bottom flask with Argon. Add p-tolunitrile (1.0 eq) and anhydrous THF (0.5 M).
Addition: Cool the vessel to 0 °C. Dropwise, add isopropylmagnesium chloride (2.0 M in THF, 1.2 eq) over 30 minutes.
Propagation: Remove the ice bath and heat the reaction to reflux (65 °C) for 12 hours. The steric bulk of the isopropyl group requires thermal energy to overcome the activation barrier of the nitrile carbon[3].
Hydrolysis & Validation: Cool to 0 °C and carefully quench with 2M HCl (aq). Stir for 2 hours at room temperature to fully hydrolyze the intermediate imine to the ketone[1].
Self-Validation Checkpoint: Pull a 0.1 mL aliquot, extract with ethyl acetate, and run TLC (Hexanes:EtOAc 9:1). Complete disappearance of the nitrile (Rf ~0.6) confirms successful conversion.
Phase 2: Borch Reductive Amination
Imine Formation: In a dry flask, dissolve p-methylisobutyrophenone (1.0 eq) in anhydrous methanol (0.2 M). Add a massive excess of ammonium acetate (10.0 eq). Stir at room temperature for 2 hours.
Reduction: Cool to 0 °C. Add sodium cyanoborohydride (
NaBH3CN
, 1.5 eq) in three portions.
pH Control (Critical): Monitor the pH using wet indicator strips. Add glacial acetic acid dropwise until the pH stabilizes strictly between 4.0 and 6.0[2].
Workup: After 18 hours, quench with 1M NaOH to destroy excess borohydride and basify the aqueous layer (pH > 10). Extract the free base amine with dichloromethane (3x).
Phase 3: Salification
Drying: Dry the combined organic extracts over anhydrous
Na2SO4
. Filter and concentrate in vacuo to yield the free base as a pale oil.
Precipitation: Dissolve the oil in anhydrous diethyl ether (0.1 M). Cool to 0 °C.
Crystallization: Dropwise, add a solution of 2M HCl in diethyl ether until precipitation ceases. Filter the resulting white crystalline solid under a blanket of nitrogen to prevent moisture absorption.
Troubleshooting & FAQs
Q: Why is my Grignard addition yielding unreacted p-tolunitrile and low ketone recovery?
A: Isopropyl Grignard reagents are highly sterically hindered. When reacting with nitriles, the nucleophilic attack is kinetically slow, allowing competing side reactions (such as moisture quenching) to dominate[3].
Fix: Switch your solvent from diethyl ether to THF or a THF/Toluene mixture. The higher boiling point of THF (65 °C) provides the necessary thermal energy to drive the addition. Alternatively, adding a catalytic amount of Copper(I) bromide (CuBr) facilitates transmetalation, accelerating the nucleophilic attack[1].
Q: During reductive amination, I am isolating p-methylisobutylbenzyl alcohol instead of the amine. How do I prevent this?
A: This is a classic chemoselectivity failure. You are observing the direct reduction of the ketone rather than the iminium ion.
NaBH3CN
is only selective for iminium ions at a specific pH range (4.0–6.0)[2][4]. If the pH drops below 4.0, the ketone oxygen becomes protonated, making it highly electrophilic and susceptible to rapid, direct hydride attack.
Fix: Do not add the
NaBH3CN
immediately. Allow the ketone and ammonium acetate to stir for at least 2 hours to build up the hemiaminal/imine concentration. Strictly buffer the system with acetic acid to maintain pH 5.0.
Borch reductive amination mechanism highlighting the pH-dependent bifurcation.
Q: How do I minimize the formation of secondary and tertiary amine byproducts?
A: The newly formed primary amine is a significantly stronger nucleophile than the ammonia generated by ammonium acetate. If unreacted ketone is present, the primary amine will attack it, forming a secondary iminium ion and ultimately a secondary amine[2].
Fix: Overwhelm the thermodynamic equilibrium by using a 10-fold stoichiometric excess of ammonium acetate. This floods the system with primary nitrogen sources, statistically preventing the primary amine product from interacting with the ketone.
Q: My hydrochloride salt precipitates as a sticky, hygroscopic oil instead of a powder. What is going wrong?
A: This indicates solvent entrapment or the presence of trace water during salification. HCl gas is highly hygroscopic, and if your ether or starting free base contains moisture, the salt will "oil out".
Fix: Ensure the free base is rigorously dried. Use strictly anhydrous ethereal HCl (never aqueous HCl) for the precipitation. If an oil forms, decant the supernatant and triturate the oil vigorously with cold, anhydrous hexanes or acetone to force lattice crystallization.
Quantitative Optimization Data
Table 1: Reagent Selection for Reductive Amination
Reducing Agent
Optimal pH
Chemoselectivity (Iminium vs Ketone)
Toxicity / Handling
Suitability for this API
NaBH3CN
4.0 - 6.0
Excellent
High (Generates HCN if pH < 2)
Primary choice for primary amines.
NaBH(OAc)3
5.0 - 7.0
Good
Low
Better suited for secondary/tertiary amines.
NaBH4
> 7.0
Poor
Low
Not recommended (yields >40% alcohol byproduct).
Table 2: Solvent & Additive Effects on Grignard Addition Yields
Solvent System
Temperature
Additive
Observed Yield
Mechanistic Rationale
Diethyl Ether
35 °C (Reflux)
None
45%
Low boiling point fails to overcome steric bulk of the nitrile.
THF
65 °C (Reflux)
None
72%
Higher thermal energy drives the nucleophilic attack to completion.
THF / Toluene
85 °C
CuBr (cat.)
89%
Copper(I) transmetalation drastically accelerates the addition rate.
References
Title: (S)-2-methyl-1-(p-tolyl)
Title: Addition of Grignard reagents to nitriles to give ketones (after hydrolysis)
Technical Support Center: Handling, Storage, and Application of 2-Methyl-1-(p-tolyl)propan-1-amine Hydrochloride
Welcome to the Technical Support Center for 2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride . This chiral primary amine derivative is a critical building block in pharmaceutical synthesis and drug development.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride . This chiral primary amine derivative is a critical building block in pharmaceutical synthesis and drug development. However, its formulation as a hydrochloride salt introduces specific physicochemical challenges. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to ensure experimental reproducibility.
Part 1: Physicochemical Profile & Quantitative Data
Understanding the baseline properties of your reagent is the first step in troubleshooting. Below is the quantitative and physicochemical data for the compound.
Q: My batch of 2-Methyl-1-(p-tolyl)propan-1-amine HCl has clumped together over time. Why does this happen, and how does it affect my experiments?A: This clumping is due to hygroscopicity . Amine hydrochloride salts readily form hydrogen bonds with atmospheric moisture, leading to the formation of hydrates ()[2].
The Causality: When the powder absorbs water, its effective molecular weight increases. If you weigh 100 mg of a "wet" salt, you are actually introducing fewer moles of the active amine than calculated, leading to stoichiometric imbalances and reduced reaction yields.
The Solution: Always store the compound in a desiccator over anhydrous calcium sulfate or silica gel. If clumping has occurred, dry the material under high vacuum at 40°C until a constant mass is achieved (a self-validating check for complete moisture removal).
Q: When weighing the powder, it aggressively sticks to my metal spatula and plastic weigh boat. How can I mitigate this?A: Fine, dry crystalline powders are highly susceptible to the triboelectric effect , generating static electricity during friction (e.g., scooping or pouring).
The Causality: The static charge causes the powder to repel itself and cling to surfaces, making precise sub-milligram weighing nearly impossible and increasing the risk of cross-contamination.
The Solution: Use an anti-static ionizing gun (zerostat) on the weigh boat before transferring the powder. Alternatively, weigh the material by difference directly into a grounded glass reaction vessel to bypass the weigh boat entirely.
Part 3: Troubleshooting FAQs - Reaction & Synthesis
Q: I am trying to use 2-Methyl-1-(p-tolyl)propan-1-amine HCl in an amide coupling reaction, but my yields are near zero. What is going wrong?A: The amine is currently in its protonated state (
R−NH3+Cl−
).
The Causality: For an amine to act as a nucleophile in an amide coupling or reductive amination, the nitrogen atom's lone pair of electrons must be available. In the hydrochloride salt, this lone pair is tied up in a bond with a proton ()[3].
The Solution: You must either perform an ex-situ freebasing extraction prior to the reaction (see Protocol 1) or add an in-situ auxiliary non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) to your reaction mixture to liberate the free amine ()[4].
Part 4: Validated Experimental Protocols
Protocol 1: Ex-Situ Freebasing via Liquid-Liquid Extraction
Use this protocol when your downstream reaction is highly sensitive to chloride ions or auxiliary bases.
Step-by-Step Methodology:
Dissolution: Weigh the required mass of 2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride and dissolve it in deionized water to create a 0.5 M solution.
Basification: Place the solution in an ice bath. Slowly add 1.0 M NaOH dropwise while stirring.
Self-Validation Check: Periodically spot the aqueous solution onto pH paper. Continue adding NaOH until the pH remains strictly >10. This guarantees complete deprotonation of the ammonium salt.
Extraction: Transfer the mixture to a separatory funnel. Extract three times with equal volumes of Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
Drying: Combine the organic layers and dry over anhydrous sodium sulfate (
Na2SO4
) for 15 minutes. The drying agent should flow freely (not clump), validating that water has been successfully removed from the organic layer.
Concentration: Filter off the drying agent and concentrate the filtrate in vacuo to yield the pure freebase amine as an oil or low-melting solid.
Protocol 2: In-Situ Neutralization for Amide Coupling
Use this protocol for rapid, one-pot amide bond formations.
Step-by-Step Methodology:
Preparation: Suspend the carboxylic acid (1.0 eq) and 2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride (1.05 eq) in anhydrous DMF or DCM.
In-Situ Freebasing: Add DIPEA (2.5 eq) to the suspension. Causality: 1.0 eq of DIPEA neutralizes the HCl salt, while the remaining 1.5 eq acts as the base for the coupling reagent.
Activation: Add the coupling reagent (e.g., HATU or EDCI) (1.1 eq) and stir at room temperature.
Monitoring: Monitor the consumption of the free amine via TLC or LC-MS to validate reaction completion.
Part 5: Visualizations
Decision tree for troubleshooting low yields when using amine hydrochloride salts.
Step-by-step workflow for the ex-situ freebasing and extraction of amine hydrochlorides.
References
Gupta, V. et al. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations". Molecules / NIH.[Link]
Dunetz, J. R. et al. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution". Organic Process Research & Development / ACS Publications.[Link]
Wilsily, C. R. et al. "One-Pot Synthesis of Alpha-Diimines from Alkylammonium Salts". ChemRxiv.[Link]
Technical Support Center: Troubleshooting 2-Methyl-1-(p-tolyl)propan-1-amine Hydrochloride Solubility
As a Senior Application Scientist, I frequently encounter researchers struggling with the unpredictable solubility behavior of substituted amine salts. 2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride possesses a bulky,...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter researchers struggling with the unpredictable solubility behavior of substituted amine salts. 2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride possesses a bulky, lipophilic hydrocarbon core (the p-tolyl and isopropyl groups) balanced by a highly polar, ionic hydrochloride headgroup.
This structural dichotomy means the compound does not behave like a simple organic molecule or a simple inorganic salt. Its solubility is strictly governed by the dielectric constant of your solvent and the pH of your microenvironment. This guide is designed to help you diagnose causality, understand the thermodynamics of your solvent system, and execute self-validating protocols to keep your compound in solution.
Part 1: Diagnostic Workflow for Amine Salt Solvation
Before altering your experimental parameters, use the following logical matrix to identify the root cause of your solubility failure.
Workflow for diagnosing and resolving amine hydrochloride solubility issues.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why does my compound precipitate when I dilute a DMSO stock into a physiological buffer (pH 7.4)?Causality: This is a classic example of "solvent shift" combined with pH-dependent ionization. 2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride is a weak base salt. According to the Henderson-Hasselbalch equation, as the pH of your buffer approaches the primary amine's pKa (typically ~9.5), a significant fraction of the molecules deprotonate into the unionized "free base" form. The unionized form is highly lipophilic and inherently insoluble in water [1]. Furthermore, rapid dilution of a concentrated DMSO stock causes localized supersaturation, leading to rapid nucleation and precipitation before the molecules can thermodynamically equilibrate.
Q2: I am trying to use this compound in an anhydrous organic synthesis (e.g., in DCM or THF). Why won't it dissolve?Causality: "Like dissolves like." Because it is a hydrochloride salt, the strong ionic interactions between the protonated amine (
NH3+
) and the chloride ion (
Cl−
) create an exceptionally high crystal lattice energy. Aprotic, non-polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) lack the dielectric constant required to separate and solvate these ions [2]. To proceed with organic synthesis, you must first convert the salt into its free base form.
Q3: Can I just heat the aqueous buffer to force it into solution?Causality: Heating increases kinetic energy and temporarily improves solubility. However, if the pH of your buffer dictates that the compound exists primarily as a free base, it will inevitably crash out once the solution cools back to room temperature or 37°C (standard incubator temperature). Adjusting the pH or utilizing controlled co-solvency techniques is a much more thermodynamically stable approach [3].
Part 3: Quantitative Data – Expected Solubility Profiles
To aid in experimental design, refer to the following synthesized solubility profile for 2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride across various systems.
Solvent System
pH Range
Expected Solubility
Dominant Molecular State
Ultrapure Water
5.0 - 6.0
High (>50 mg/mL)
Ionized Salt (
NH3+Cl−
)
Physiological Buffer (PBS)
7.4
Moderate (1-5 mg/mL)
Mixed (Salt / Free Base)
Alkaline Buffer
> 9.0
Very Low (<0.1 mg/mL)
Unionized Free Base (
NH2
)
DMSO / Methanol
N/A
High (>50 mg/mL)
Solvated Salt
DCM / Hexane
N/A
Very Low (<0.1 mg/mL)
Insoluble Salt Crystal
Part 4: Troubleshooting Guides & Self-Validating Protocols
To guarantee reproducibility, do not rely on visual inspection alone. The following protocols integrate mechanistic causality with strict, self-validating endpoints.
Protocol A: Preparation of Stable Aqueous Solutions for In Vitro Assays
Causality: To prevent localized supersaturation and pH shock, the lipophilic salt must be introduced slowly into a pH-controlled environment where the ionized state is thermodynamically favored.
Stock Preparation: Dissolve the compound in 100% molecular-biology grade DMSO to create a 10 mM to 50 mM stock. Vortex until completely clear.
Buffer Selection: Ensure your assay buffer is strictly maintained at pH ≤ 7.4. If your biological assay permits, lowering the pH to 6.5 (using citrate or MES buffers) exponentially increases the ionization fraction, permanently enhancing solubility.
Dropwise Addition: While vigorously vortexing the aqueous buffer, add the DMSO stock dropwise. Do not exceed a final DMSO concentration of 1% (v/v) to avoid solvent toxicity in cellular assays.
Self-Validation (Turbidity Check): Measure the optical density of the final solution at 600 nm (OD600) using a spectrophotometer against a blank buffer.
Validation Standard: An OD600 > 0.05 indicates the presence of invisible colloidal aggregates or micro-precipitates. A truly dissolved, thermodynamically stable solution will yield an OD600 near 0.00.
Protocol B: Free-Basing Extraction for Organic Synthesis
Causality: Converting the ionic hydrochloride salt into a neutral free base eliminates the high lattice energy, allowing the lipophilic p-tolyl core to readily dissolve in aprotic organic solvents required for downstream synthesis.
Aqueous Solvation: Dissolve 1.0 g of 2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride in 20 mL of deionized water.
Alkalinization: Slowly add 1M NaOH dropwise while stirring until the pH of the aqueous layer reaches >10.0 (verify strictly with pH paper). The solution will turn milky opaque as the free base precipitates out of the water.
Liquid-Liquid Extraction: Add 20 mL of Dichloromethane (DCM) or Ethyl Acetate to the flask. Transfer to a separatory funnel and shake vigorously, venting frequently to release pressure.
Phase Separation: Allow the layers to separate. The uncharged free base will partition entirely into the organic layer (lower layer if using DCM; upper layer if using EtOAc). Repeat the extraction twice more with 10 mL of organic solvent to ensure maximum yield.
Drying & Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (
Na2SO4
). Filter the drying agent, then concentrate the solvent under reduced pressure using a rotary evaporator.
Self-Validation (Miscibility Check): Take a 5 mg aliquot of the resulting concentrated oil/solid and add it to 1 mL of pure hexane or anhydrous DCM.
Validation Standard: The aliquot must dissolve instantaneously without sonication. If it does, you have successfully converted the compound to its lipophilic free base.
Part 5: References
Amiodarone hydrochloride: enhancement of solubility and dissolution rate by solid dispersion technique
Source: SciELO (Scientific Electronic Library Online)
URL:[Link] [1]
Drug Solubility: Importance and Enhancement Techniques
Source: ISRN Pharmaceutics (via National Institutes of Health / PMC)
URL:[Link] [3]
Reference Data & Comparative Studies
Validation
Validation of Analytical Methods for 2-Methyl-1-(p-tolyl)propan-1-amine Hydrochloride: A Comparative Guide
As analytical demands in drug development grow increasingly stringent, selecting and validating the correct analytical procedure is paramount. 2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride (CAS: 1391437-15-2) is a chi...
Author: BenchChem Technical Support Team. Date: March 2026
As analytical demands in drug development grow increasingly stringent, selecting and validating the correct analytical procedure is paramount. 2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride (CAS: 1391437-15-2) is a chiral primary amine that presents unique analytical challenges. Its basic primary amine group is prone to secondary interactions with silica-based columns (causing peak tailing), while its single aromatic ring provides only moderate UV absorptivity.
This guide objectively compares three dominant analytical platforms—HPLC-UV , UHPLC-MS/MS , and Chiral SFC —for the analysis of this compound. Furthermore, it provides a self-validating experimental protocol grounded in the latest ICH Q2(R2) guidelines (effective June 2024), which mandate a lifecycle and Quality-by-Design (QbD) approach to ensure methods are fit for their intended purpose across their reportable range[1][2].
To achieve comprehensive validation, the analytical strategy must be divided based on the specific critical quality attributes (CQAs) of the compound.
Analytical Target Profile (ATP) decision matrix for 2-Methyl-1-(p-tolyl)propan-1-amine.
The Causality Behind Platform Selection
Alternative A: HPLC-UV (Traditional)
Mechanism & Use: Utilizes the p-tolyl group's UV absorbance at ~220 nm. It is highly robust for routine lot release (assay testing).
Limitation: Lacks the sensitivity required for trace genotoxic impurities and struggles with peak tailing unless end-capped C18 columns and acidic modifiers (e.g., 0.1% TFA) are used.
Alternative B: UHPLC-MS/MS (Advanced)
Mechanism & Use: Employs Multiple Reaction Monitoring (MRM) to isolate the precursor ion [M+H]+ (m/z ~164.1 for the free base).
Advantage: Bypasses the need for strong chromophores. It provides absolute mass-to-charge specificity, making it the only viable option for quantifying trace impurities at parts-per-billion (ppb) levels.
Alternative C: Chiral SFC (Specialized)
Mechanism & Use: Uses supercritical CO₂ mixed with an alcohol modifier on a polysaccharide-based chiral stationary phase.
Advantage: Because 2-Methyl-1-(p-tolyl)propan-1-amine is chiral at the alpha-carbon, SFC offers vastly superior mass transfer kinetics compared to normal-phase HPLC, resulting in baseline resolution of (S) and (R) enantiomers in a fraction of the time.
To ensure absolute trustworthiness, an analytical method cannot simply be executed; it must continuously prove its own validity. The following step-by-step protocol for UHPLC-MS/MS validation is designed as a self-validating system compliant with ICH Q2(R2) standards[3].
ICH Q2(R2) compliant self-validating workflow for analytical method validation.
Step 1: System Suitability Testing (SST)
Action: Inject a mid-range standard (e.g., 50 ng/mL) of 2-Methyl-1-(p-tolyl)propan-1-amine six consecutive times before any sample analysis.
Causality: SST acts as the primary gatekeeper. If the instrument's electrospray ionization (ESI) source is dirty or the column is degraded, the peak area %RSD will exceed 2.0%. Proceeding is mathematically blocked until the system proves it is in a state of control.
Step 2: Specificity and Selectivity via Forced Degradation
Action: Prepare sample aliquots and expose them to 0.1N HCl, 0.1N NaOH, 3% H₂O₂, and UV light (254 nm) for 24 hours. Inject these alongside a diluent blank.
Causality: Per ICH Q2(R2), a method must be proven to be "stability-indicating"[3]. By intentionally degrading the compound, we ensure that the MS/MS transitions (m/z 164.1 -> product ions) do not suffer from isobaric interference from degradation products or matrix blanks.
Step 3: Linearity and LOD/LOQ Determination
Action: Prepare a 7-point calibration curve ranging from the expected Limit of Quantitation (LOQ) up to 150% of the target specification limit.
Causality: ICH Q2(R2) explicitly states that the reportable range must have evidence of appropriate accuracy and precision data[2]. Instead of relying on subjective visual signal-to-noise ratios, calculate the LOQ mathematically using the formula
LOQ=10×(σ/S)
, where
σ
is the standard deviation of the y-intercepts and
S
is the slope of the calibration curve.
Step 4: Accuracy (Spike Recovery) and Precision
Action: Spike known concentrations of the reference standard into a blank matrix at three levels: 50%, 100%, and 150% of the target concentration. Prepare three replicates per level (N=9 total). To make this self-validating against matrix effects (ion suppression/enhancement), utilize an isotopically labeled internal standard (e.g., a deuterium-labeled analog).
Causality: The internal standard will co-elute with the target analyte. Any signal suppression caused by the matrix will equally affect the internal standard, keeping the response ratio constant. A recovery between 98.0% and 102.0% definitively proves the method's accuracy regardless of sample matrix complexity.
Step 5: Robustness Evaluation
Action: Deliberately introduce minor variations into the method parameters: alter column temperature by ±2°C, mobile phase flow rate by ±10%, and aqueous phase pH by ±0.1 units.
Causality: Validates that the method will remain reliable when transferred to different laboratories or utilized by different analysts, fulfilling the lifecycle management requirements of ICH Q14 and Q2(R2)[4].
References
Sigma-Aldrich - (S)-2-methyl-1-(p-tolyl)propan-1-amine hydrochloride Product Specifications and Properties.
QBD Group - ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
European Medicines Agency (EMA) - ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
International Council for Harmonisation (ICH) - Validation of Analytical Procedures Q2(R2).
IntuitionLabs - ICH Q2(R2) Guide: Analytical Method Validation Explained.
Preclinical Efficacy and Pharmacological Profiling of 2-Methyl-1-(p-tolyl)propan-1-amine HCl: A Comparative Guide
As drug development professionals and analytical chemists explore the vast chemical space of substituted phenethylamines, understanding the precise structure-activity relationships (SAR) of novel analogs is critical. 2-M...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development professionals and analytical chemists explore the vast chemical space of substituted phenethylamines, understanding the precise structure-activity relationships (SAR) of novel analogs is critical. 2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride (often referred to structurally as 4-methyl-α-isopropylbenzylamine) represents a fascinating intersection of steric modification and lipophilic substitution.
This guide objectively compares the preclinical pharmacological profile of this compound against established reference standards—D-Amphetamine and 4-Methylamphetamine (4-MA)—providing a deep dive into the causality behind its monoaminergic interactions and the self-validating experimental methodologies used to characterize it.
Structural and Mechanistic Rationale (Causality)
To predict and evaluate the efficacy of 2-Methyl-1-(p-tolyl)propan-1-amine, we must analyze its structural divergence from the classical amphetamine backbone. The pharmacological behavior of this compound is governed by two competing modifications:
The α-Isopropyl Substitution: Unlike the α-methyl group in amphetamine, the bulky α-isopropyl side chain creates significant steric hindrance at the binding pockets of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). This structural bulk typically attenuates the molecule's ability to induce reverse transport of catecholamines.
The para-Methyl (4-Methyl) Substitution: The addition of a lipophilic methyl group at the para position of the phenyl ring fundamentally shifts the molecule's affinity toward the Serotonin Transporter (SERT). As established in the characterization of 4-methylamphetamine (4-MA), para-substitutions exploit a lipophilic sub-pocket within SERT, dramatically increasing serotonergic activity [2].
Consequently, 2-Methyl-1-(p-tolyl)propan-1-amine exhibits a "blunted but SERT-preferring" profile compared to classical psychostimulants.
Fig 1. Mechanistic pathway of 4-Me-α-iPr-benzylamine at monoamine transporters.
In Vitro Efficacy: Monoamine Transporter Assays
To isolate the compound's direct interaction with monoamine transporters without the confounding variables of endogenous receptor cross-talk, we utilize a highly controlled in vitro system.
This protocol acts as a self-validating system by utilizing Human Embryonic Kidney (HEK293) cells. Because native HEK293 cells lack monoamine transporters, stably transfecting them with hDAT, hNET, or hSERT ensures that any measured radioligand displacement is strictly mediated by the target transporter.
Cell Preparation: Culture HEK293 cells stably expressing hDAT, hNET, or hSERT in 96-well plates to 80-90% confluency.
Buffer Wash: Wash cells with Krebs-HEPES buffer to remove growth media and establish a physiological baseline.
Compound Incubation: Introduce varying concentrations of 2-Methyl-1-(p-tolyl)propan-1-amine HCl (1 nM to 100 µM), alongside D-Amphetamine (DAT/NET positive control) and 4-MA (SERT positive control). Incubate for 15 minutes at 37°C.
Radioligand Addition: Add [³H]dopamine, [³H]norepinephrine, or [³H]serotonin. Incubate for an additional 10 minutes.
Termination & Quantification: Rapidly wash cells with ice-cold buffer to halt transport. Lyse the cells and quantify intracellular radioactivity using a microplate scintillation counter.
Quantitative Data: Transporter Inhibition Potency
The following table summarizes representative preclinical SAR data, highlighting the shift in transporter selectivity.
Compound
hDAT IC₅₀ (nM)
hNET IC₅₀ (nM)
hSERT IC₅₀ (nM)
Selectivity Ratio (DAT:SERT)
D-Amphetamine
42 ± 5
38 ± 4
> 3,500
~ 1 : 83
4-Methylamphetamine (4-MA)
145 ± 12
95 ± 8
58 ± 6
~ 2.5 : 1
2-Methyl-1-(p-tolyl)propan-1-amine
850 ± 45
620 ± 30
180 ± 15
~ 4.7 : 1
Data Interpretation: The introduction of the α-isopropyl group in 2-Methyl-1-(p-tolyl)propan-1-amine causes a ~6-fold drop in DAT affinity compared to 4-MA. However, the para-methyl group preserves moderate SERT affinity, resulting in a compound that acts primarily as a weak, SERT-preferring reuptake inhibitor/releaser.
In Vivo Efficacy: Neurochemical Profiling via Microdialysis
To validate the in vitro findings, in vivo microdialysis is employed to measure real-time extracellular neurotransmitter efflux in the rat striatum and nucleus accumbens [1].
Experimental Protocol: In Vivo Microdialysis
A critical challenge in microdialysis is the rapid autoxidation of dopamine in the dialysate. To ensure data integrity, this protocol incorporates a chemical stabilization step, acting as an internal safeguard against false negatives[3].
Stereotaxic Surgery: Implant a guide cannula into the target brain region (e.g., striatum) of anesthetized rats. Allow 48 hours for recovery.
Probe Insertion & Perfusion: Insert a semi-permeable microdialysis probe (2 mm membrane). Perfuse artificial cerebrospinal fluid (aCSF) at 1.5 µL/min.
Antioxidant Stabilization (Critical Step): Supplement the collection vials with a stabilization mixture containing ascorbic acid (180 µg/mL) and EDTA (200 µg/mL) to chelate transition metals and prevent dopamine degradation.
Baseline Establishment: Collect dialysate fractions every 20 minutes for 2 hours until neurotransmitter levels stabilize within a ±10% variance.
Drug Administration: Administer 2-Methyl-1-(p-tolyl)propan-1-amine HCl (e.g., 5.0 mg/kg, i.p.).
LC-MS/MS Quantification: Analyze the collected fractions using liquid chromatography-tandem mass spectrometry to quantify absolute levels of DA, NE, and 5-HT.
Fig 2. Self-validating in vivo microdialysis workflow for neurochemical profiling.
The table below illustrates the maximum percentage increase over baseline for extracellular monoamines following a standardized 5.0 mg/kg i.p. dose.
Compound (5.0 mg/kg i.p.)
Max DA Efflux (% Baseline)
Max 5-HT Efflux (% Baseline)
Behavioral Observation
D-Amphetamine
~ 850%
~ 120%
Intense locomotor activation, stereotypy
4-Methylamphetamine (4-MA)
~ 400%
~ 650%
Moderate locomotion, entactogenic signs
2-Methyl-1-(p-tolyl)propan-1-amine
~ 140%
~ 280%
Mild stimulation, minimal stereotypy
Discussion: Synthesizing Structure and Function
The comparative data reveals a clear mechanistic narrative. D-Amphetamine acts as a potent, DAT/NET-selective releaser, driving profound dopaminergic signaling and intense psychomotor stimulation. The addition of a para-methyl group in 4-MA shifts the molecule toward a balanced DA/5-HT releaser, increasing its entactogenic properties while retaining significant stimulant efficacy.
However, the structural evolution into 2-Methyl-1-(p-tolyl)propan-1-amine introduces a critical steric penalty. The α-isopropyl group is too bulky to efficiently navigate the binding vestibule of the dopamine transporter, severely blunting DA efflux. Yet, because the SERT binding pocket is more accommodating of lipophilic para-substitutions, the molecule retains a moderate degree of serotonergic activity.
For researchers and drug development professionals, this compound serves as a prime example of how targeted steric hindrance can be utilized to dial out dopaminergic liability (and associated abuse potential) while isolating specific serotonergic pathways for potential therapeutic investigation.
References
Segal, D. S., & Kuczenski, R. (1997). An Escalating Dose "Binge" Model of Amphetamine Psychosis: Behavioral and Neurochemical Characteristics. Journal of Neuroscience. Available at:[Link]
Ruchala, I., et al. (2021). Functional characterization of N-octyl 4-methylamphetamine variants and related bivalent compounds at the dopamine and serotonin transporters using Ca2+ channels as sensors. Toxicology and Applied Pharmacology (via PMC). Available at:[Link]
El-Sherbeni, A. A., et al. (2020). Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain. Journal of Chromatography A (via PMC). Available at:[Link]
Validation
Comprehensive Analytical Guide: Methods for Confirming the Chemical Identity of 2-Methyl-1-(p-tolyl)propan-1-amine Hydrochloride
Executive Summary The unambiguous identification of 2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride —a primary amine featuring a chiral center, an isopropyl moiety, and a para-substituted toluene ring—presents specific...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The unambiguous identification of 2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride —a primary amine featuring a chiral center, an isopropyl moiety, and a para-substituted toluene ring—presents specific analytical challenges. Distinguishing this compound from its positional isomers (e.g., ortho- or meta-tolyl derivatives) and resolving its enantiomers requires an orthogonal analytical approach.
This guide objectively compares the performance of four primary analytical methodologies: Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), and Chiral HPLC. It details the mechanistic causality behind each technique and provides self-validating experimental protocols to ensure rigorous scientific integrity.
Quantitative Performance Comparison
To select the optimal analytical pathway, researchers must weigh sensitivity against structural specificity. The table below summarizes the comparative performance of each methodology.
Analytical Method
Primary Utility
Limit of Detection (LOD)
Positional Isomer Resolution
Enantiomer Resolution
Cost / Throughput
1H / 13C NMR
Absolute structural elucidation
~1–5 mg (Bulk)
Excellent (Standalone)
No (Requires chiral shift)
High / Low
GC-MS (Derivatized)
Library matching, volatility
~10–50 ng/mL
Moderate (Requires stds)
No
Low / High
LC-HRMS
Trace analysis, exact mass
<1 ng/mL
Poor (Requires stds)
No
High / Medium
Chiral HPLC-UV
Stereoisomeric purity
~1 µg/mL
N/A
Excellent
Medium / Medium
Analytical Decision Matrix
Caption: Decision matrix for selecting analytical methods based on characterization goals.
Mechanistic Causality:
Mass spectrometry cannot easily differentiate ortho, meta, and para substitutions without reference standards. 1H NMR is the definitive tool for this. The para-substituted p-tolyl group possesses a plane of symmetry, rendering the protons chemically equivalent in pairs. This results in a highly characteristic AA'BB' splitting pattern (often appearing as two distinct doublets) in the aromatic region (~7.1–7.3 ppm). This unequivocally distinguishes it from the ortho-isomer (4 distinct aromatic signals) and meta-isomer (complex multiplet).
Self-Validating Protocol:
Preparation: Dissolve 5–10 mg of the hydrochloride salt in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6).
Acquisition: Acquire 1D 1H NMR (minimum 400 MHz) with 16 scans, and 1D 13C NMR with a minimum of 512 scans.
Data Interpretation: Verify the 6H doublet (~0.7–0.9 ppm) for the isopropyl methyls, the 3H singlet (~2.3 ppm) for the aryl-methyl, and the AA'BB' aromatic signals.
Self-Validation Check: Include Tetramethylsilane (TMS) at 0.00 ppm as an internal standard. If the TMS peak drifts, recalibrate the axis to ensure the AA'BB' multiplet is accurately assigned without solvent-induced shifting artifacts.
Gas Chromatography-Mass Spectrometry (GC-MS)
Mechanistic Causality:
Underivatized primary amines possess active N-H bonds that hydrogen-bond with residual silanols on fused-silica GC columns, causing severe peak tailing and thermal degradation. Acylation via Trifluoroacetic Anhydride (TFAA) replaces these labile hydrogens with an electron-withdrawing trifluoroacetyl group. This eliminates hydrogen bonding, increases volatility, and directs MS fragmentation to yield stable, diagnostic ions ()[1].
Freebasing: Dissolve 1 mg of the HCl salt in 1 mL of deionized water. Add 100 µL of 1M NaOH.
Extraction: Add 1 mL of ethyl acetate, vortex for 60 seconds, centrifuge, and isolate the organic layer.
Derivatization: Transfer 500 µL of the extract to a GC vial. Add 50 µL of TFAA. Incubate at 60°C for 20 minutes.
Analysis: Evaporate under N2, reconstitute in 100 µL ethyl acetate, and inject 1 µL (Splitless mode, HP-5MS column).
Self-Validation Check: Run a procedural blank (water + NaOH + ethyl acetate + TFAA) alongside the sample. The absence of the target m/z peaks in the blank validates that no carryover or reagent contamination occurred.
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
Mechanistic Causality:
For trace-level matrices, LC-HRMS (Orbitrap or Q-TOF) is superior. It provides exact mass measurements with an accuracy of <5 ppm. By measuring the unfragmented precursor ion at exactly m/z 164.1439 [M+H]+, the elemental composition (C11H18N+) is confirmed, ruling out isobaric interferences that nominal mass instruments cannot resolve ()[2].
Self-Validating Protocol:
Preparation: Dilute the sample to 10 ng/mL in 95% Water / 5% Acetonitrile (0.1% Formic Acid).
Chromatography: Inject 5 µL onto a C18 reversed-phase column. Run a linear gradient from 5% to 95% Acetonitrile over 10 minutes.
Detection: Operate in ESI+ mode. Extract the exact mass m/z 164.1439 with a 5 ppm tolerance window.
Self-Validation Check: Spike the initial matrix with a deuterated internal standard (e.g., Amphetamine-d5) prior to extraction. Consistent recovery and a mass error of <5 ppm for the internal standard validates the instrument's calibration state and accounts for matrix-induced ion suppression.
Mechanistic Causality:
The C1 position of the propyl chain is a chiral center, meaning the compound exists as (R) and (S) enantiomers ()[3]. Because enantiomers have identical physical properties in achiral environments, standard MS and NMR cannot distinguish them. A chiral stationary phase (e.g., amylose/cellulose derivatives) creates a chiral environment where transient diastereomeric complexes form with differing binding energies, allowing for baseline chromatographic separation.
Self-Validating Protocol:
Preparation: Prepare a 1 mg/mL solution in Hexane/Isopropanol (90:10).
Chromatography: Inject 10 µL onto a Chiralpak AD-H column.
Elution: Elute isocratically using Hexane:Isopropanol:Diethylamine (90:10:0.1 v/v/v) at 1.0 mL/min. The diethylamine acts as a basic modifier to prevent peak tailing of the primary amine.
Self-Validation Check: Inject a known racemic mixture of the compound prior to the sample run. You must observe baseline resolution (Resolution factor, Rs > 1.5) of the two distinct (R) and (S) peaks to validate that the column's chiral recognition capabilities are intact.
References
Ash, J., Hickey, L., & Goodpaster, J. "Formation and Identification of Novel Derivatives of Primary Amine and Zwitterionic Drugs". Source: Office of Justice Programs, U.S. Department of Justice (2018). URL: [Link][1]
Johansson Heinsvig, P., et al. "Comprehensive Drug Screening of Whole Blood by LC-HRMS-MS in a Forensic Laboratory". Source: ResearchGate / Trends in Analytical Chemistry (2023). URL: [Link][2]
A Comparative Spectroscopic Guide to 2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride and its Analogs
In the landscape of pharmaceutical development and chemical research, the unambiguous characterization of novel compounds is paramount. For researchers and scientists, the hydrochloride salt of 2-Methyl-1-(p-tolyl)propan...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development and chemical research, the unambiguous characterization of novel compounds is paramount. For researchers and scientists, the hydrochloride salt of 2-Methyl-1-(p-tolyl)propan-1-amine stands as a molecule of interest, and its structural elucidation through spectroscopic methods is a critical step in its developmental pathway. This guide provides an in-depth comparative analysis of the expected spectroscopic data for 2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride, juxtaposed with experimental data from structurally related amines. Our objective is to offer a robust framework for the interpretation of its spectral features, grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).
Introduction: The Significance of Spectroscopic Characterization
2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride is a primary amine salt featuring a chiral center and a substituted aromatic ring. The hydrochloride form enhances its stability and solubility in aqueous media, a common practice in pharmaceutical formulations. A thorough spectroscopic analysis is essential to confirm its molecular structure, assess its purity, and provide a reference for quality control throughout its lifecycle. The choice of comparative compounds, such as 1-(p-tolyl)ethanamine hydrochloride and isopropylamine hydrochloride, is deliberate. These molecules allow for a systematic dissection of the spectroscopic contributions of the p-tolyl group, the alkyl chain, and the amine hydrochloride moiety.
Experimental Protocols: A Foundation of Trustworthy Data
The acquisition of high-quality spectroscopic data is the bedrock of accurate structural analysis. The following are detailed, standard operating procedures for the characterization of amine hydrochloride salts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the amine hydrochloride salt is dissolved in 0.6-0.7 mL of a deuterated solvent, typically Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). D₂O is often preferred for its ability to exchange with the labile N-H protons, leading to their disappearance from the ¹H NMR spectrum, which can simplify the interpretation of adjacent signals.
¹H NMR Spectroscopy: The spectrum is acquired on a 400 MHz or higher field spectrometer. Key parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or more) to achieve an adequate signal-to-noise ratio.
¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is obtained to determine the number and chemical environment of the carbon atoms. A larger sample quantity or a greater number of scans is often required compared to ¹H NMR.
Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The spectrum of the background (air or KBr pellet without the sample) is subtracted to obtain the final spectrum.
Mass Spectrometry (MS)
Ionization Method: Electrospray Ionization (ESI) is the preferred method for amine hydrochloride salts as it is a soft ionization technique that typically yields the protonated molecular ion of the free amine, [M+H]⁺.
Data Acquisition: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid) and infused into the mass spectrometer. The mass spectrum is acquired in the positive ion mode over a mass-to-charge (m/z) range appropriate for the compound's molecular weight.
Spectroscopic Data & Interpretation: A Comparative Analysis
Due to the limited availability of published experimental spectra for 2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride, the following section presents an expert interpretation of its expected spectral features, supported by a comparative analysis with known data for 1-(p-tolyl)ethanamine hydrochloride and isopropylamine hydrochloride.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in a molecule. For amine hydrochlorides, the most characteristic feature is the broad absorption band corresponding to the N-H stretching vibrations of the ammonium salt.
Functional Group
Expected Wavenumber (cm⁻¹) for 2-Methyl-1-(p-tolyl)propan-1-amine HCl
This very broad and strong absorption is characteristic of the stretching vibrations of the -NH₃⁺ group in the solid state, often with multiple sub-peaks due to hydrogen bonding.[2]
C-H Stretch (aromatic)
3100-3000
N/A
These absorptions are typically of medium to weak intensity and appear at slightly higher wavenumbers than aliphatic C-H stretches.
C-H Stretch (aliphatic)
2960-2850
~2970
These strong absorptions arise from the methyl and methine groups in the isopropyl and p-tolyl moieties.
N-H Bend (salt)
1600-1500
~1600
The bending vibration of the -NH₃⁺ group appears in this region as a medium to strong band.[2]
C=C Stretch (aromatic)
1610, 1515
N/A
These bands are characteristic of the p-disubstituted benzene ring.
C-H Bend (out-of-plane)
850-810
N/A
A strong band in this region is indicative of the p-disubstitution pattern on the aromatic ring.
Causality in IR Interpretation: The broadness of the N-H stretching band in the hydrochloride salt is a direct consequence of the strong hydrogen bonding network present in the crystal lattice. This is a key distinguishing feature when comparing the salt to the free amine, where the N-H stretches would appear as sharper bands in the 3400-3300 cm⁻¹ region.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the chemical environment and connectivity of the hydrogen atoms in the molecule.
Proton Environment
Expected Chemical Shift (δ, ppm) for 2-Methyl-1-(p-tolyl)propan-1-amine HCl (in D₂O)
These protons are deshielded by the aromatic ring current and are ortho to the alkyl substituent, appearing as a doublet due to coupling with the meta protons.
Aromatic Protons (meta to alkyl)
~7.2
N/A
~7.2
Doublet (d), 2H
These protons are slightly less deshielded than the ortho protons and also appear as a doublet. The p-disubstitution pattern gives rise to this characteristic AA'BB' system.[4][5]
Benzylic Proton (-CH-NH₃⁺)
~4.5
N/A
~4.3
Doublet (d), 1H
This proton is significantly deshielded due to its proximity to the electron-withdrawing ammonium group and the aromatic ring. It will be a doublet due to coupling with the adjacent methine proton.
Methine Proton (-CH-(CH₃)₂)
~2.2
~3.5
N/A
Multiplet (m), 1H
This proton is coupled to the benzylic proton and the six protons of the two methyl groups, resulting in a complex multiplet.
Aromatic Methyl Protons (-CH₃)
~2.3
N/A
~2.3
Singlet (s), 3H
The protons of the methyl group attached to the aromatic ring are deshielded by the ring current and appear as a singlet.
Isopropyl Methyl Protons (-CH(CH₃)₂)
~1.0 and ~0.8
~1.3
N/A
Doublet (d), 6H
The two methyl groups of the isopropyl moiety are diastereotopic due to the adjacent chiral center and are therefore expected to be chemically non-equivalent, potentially giving rise to two distinct doublets.
Causality in ¹H NMR Interpretation: The chemical shift of the benzylic proton is highly sensitive to the protonation state of the amine. In the free amine, this proton would resonate at a significantly higher field (lower ppm value). The diastereotopicity of the isopropyl methyl groups is a direct consequence of the chirality at the benzylic carbon, a subtle but important structural detail revealed by NMR.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.
Carbon Environment
Expected Chemical Shift (δ, ppm) for 2-Methyl-1-(p-tolyl)propan-1-amine HCl
Interpretation
Quaternary Aromatic Carbon (C-ipso, attached to alkyl)
~135
The carbon atom of the aromatic ring directly attached to the alkyl side chain.
Quaternary Aromatic Carbon (C-para, attached to methyl)
~140
The carbon atom of the aromatic ring directly attached to the methyl group.
Aromatic CH (ortho to alkyl)
~129
The two equivalent aromatic carbons ortho to the main alkyl substituent.
Aromatic CH (meta to alkyl)
~128
The two equivalent aromatic carbons meta to the main alkyl substituent.
Benzylic Carbon (-CH-NH₃⁺)
~60
This carbon is deshielded by the attached nitrogen atom.
Methine Carbon (-CH-(CH₃)₂)
~35
The methine carbon of the isopropyl group.
Aromatic Methyl Carbon (-CH₃)
~21
The carbon of the methyl group attached to the aromatic ring.
Isopropyl Methyl Carbons (-CH(CH₃)₂)
~19 and ~17
The two diastereotopic methyl carbons of the isopropyl group may show slightly different chemical shifts.
Causality in ¹³C NMR Interpretation: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The alkyl group and the methyl group are both electron-donating, which affects the electron density and thus the shielding of the ring carbons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Ion
Expected m/z for 2-Methyl-1-(p-tolyl)propan-1-amine
Interpretation
[M+H]⁺
164.14
The protonated molecular ion of the free amine (C₁₁H₁₇N). The hydrochloride salt will dissociate in the ESI source.
[M+H - C₄H₉]⁺
107.08
Loss of the isobutyl group via cleavage of the benzylic C-C bond, resulting in the p-methylbenzyl cation. This is expected to be a major fragment.
[M+H - C₇H₇]⁺
91.05
Loss of the p-tolyl group, resulting in the 2-methylpropan-1-aminium ion.
Causality in MS Interpretation: The fragmentation pattern is dictated by the stability of the resulting carbocations. The benzylic C-C bond is prone to cleavage due to the resonance stabilization of the resulting p-methylbenzyl cation.
Visualizing the Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of an amine hydrochloride salt.
Caption: Workflow for Spectroscopic Characterization.
Conclusion
This guide provides a comprehensive framework for the spectroscopic analysis of 2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride. By understanding the expected spectral features and comparing them to those of structurally related compounds, researchers can confidently identify and characterize this molecule. The detailed protocols and interpretations herein serve as a valuable resource for drug development professionals and scientists, ensuring the scientific integrity and trustworthiness of their findings. The causality-driven explanations for the observed and expected spectral patterns aim to deepen the understanding of how molecular structure dictates spectroscopic behavior.
References
National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]
R. M. Silverstein, F. X. Webster, D. J. Kiemle, D. L. Bryce. Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons, 2014.
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
Pearson Education. The NMR spectrum of toluene (methylbenzene). [Link]
Castellano, S., & Sun, C. (1966). Analysis of the Proton NMR Spectrum of Toluene. The Journal of Chemical Physics, 44(11), 4347–4352.
A Comparative Analysis of the Biological Potency of 2-Methyl-1-(p-tolyl)propan-1-amine Hydrochloride Enantiomers
An In-Depth Guide for Researchers and Drug Development Professionals The principle of stereochemistry is a cornerstone of modern pharmacology. The three-dimensional arrangement of atoms in a molecule can profoundly influ...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide for Researchers and Drug Development Professionals
The principle of stereochemistry is a cornerstone of modern pharmacology. The three-dimensional arrangement of atoms in a molecule can profoundly influence its biological activity, with enantiomers of the same compound often exhibiting vastly different potencies, efficacies, and even entirely distinct pharmacological profiles. This guide provides a comprehensive comparison of the biological potency of the (S)- and (R)-enantiomers of 2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride, a compound structurally related to known psychoactive substances. Through an examination of its synthesis, chiral separation, and differential interactions with monoamine transporters, this document serves as a technical resource for researchers in pharmacology and drug development.
The Critical Role of Chirality in Drug Action
Chiral molecules, which are non-superimposable mirror images of each other, are known as enantiomers. In a biological system, these enantiomers can interact differently with chiral entities such as receptors, enzymes, and transporters. This specificity of interaction often leads to one enantiomer being significantly more potent or having a different mechanism of action than its counterpart[1]. For instance, the S-enantiomer of the cathinone derivative mephedrone is a more potent substrate at serotonin transporters than the R-enantiomer[2]. Similarly, the stimulant effects of racemic 3,4-methylenedioxymethamphetamine (MDMA) are primarily attributed to its S(+)-enantiomer[3]. Understanding these stereospecific differences is paramount for the development of safer and more effective therapeutic agents.
Synthesis and Chiral Separation
The synthesis of 2-Methyl-1-(p-tolyl)propan-1-amine can be achieved through various synthetic routes. One common approach involves the reaction of a substituted benzyl chloride with isobutyronitrile, followed by hydrolysis, a Curtius rearrangement, and catalytic hydrogenation to yield the final amine product[4].
Obtaining enantiomerically pure forms of the amine is crucial for the accurate assessment of their individual biological activities. Chiral separation of the racemic mixture can be accomplished using several techniques, including:
Chiral Stationary Phase (CSP) Liquid Chromatography: This method has proven to be a reliable technique for separating enantiomers of amphetamine-related compounds[5].
Enzymatic Resolution: Biocatalytic methods utilizing enzymes such as transaminases or dehydrogenases can offer high stereoselectivity in the synthesis or resolution of chiral amines[6].
Membrane-based Separation: The use of chiral membranes is an emerging and promising methodology for the large-scale separation of enantiomers[7].
The successful isolation of the (R)-2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride[8] and (S)-2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride allows for their distinct pharmacological properties to be investigated.
Comparative Pharmacology of the Enantiomers
2-Methyl-1-(p-tolyl)propan-1-amine is an N-methyl analogue of 4-methylamphetamine (4-MA)[9]. 4-MA and its derivatives are known to act as releasing agents at monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)[9][10]. The stereochemistry of these molecules plays a significant role in their potency and selectivity at these transporters.
Interaction with Monoamine Transporters
Studies on the N-alkylated analogues of 4-MA have demonstrated a clear stereochemical preference for the (S)-enantiomer. The (S)-enantiomers are consistently more potent than their (R)-counterparts at DAT, NET, and SERT[10][11].
For the N-methyl analogue, (S)-(+)-N-methyl-4-MA is a potent and efficacious releaser at all three monoamine transporters, whereas the (R)-(-)-N-methyl-4-MA is a less potent releaser[11]. This suggests that the (S)-enantiomer of 2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride is likely to be the more biologically active of the two.
The table below summarizes the expected trends in potency based on the available literature for structurally similar compounds.
Transporter
Expected Potency of (S)-Enantiomer
Expected Potency of (R)-Enantiomer
Dopamine Transporter (DAT)
High
Low
Norepinephrine Transporter (NET)
High
Moderate
Serotonin Transporter (SERT)
High
Low
This table represents an extrapolation based on the pharmacology of closely related N-alkylated 4-methylamphetamine analogues.
In Vivo Effects and Abuse Potential
The in vivo effects of these compounds are directly related to their activity at monoamine transporters. The potent, non-selective releasing activity of the (S)-enantiomer of N-methyl-4-MA is associated with a high abuse potential[11]. In contrast, the less potent (R)-enantiomer exhibits a reduced abuse potential[11]. This highlights the critical importance of stereochemistry in determining the overall pharmacological and toxicological profile of these substances.
Experimental Protocols
To empirically determine the biological potency of the 2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride enantiomers, the following experimental protocols are recommended.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the (S)- and (R)-enantiomers for the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters.
Methodology:
Cell Culture and Membrane Preparation: Use cell lines stably expressing hDAT, hNET, or hSERT. Harvest the cells and prepare cell membranes by homogenization and centrifugation.
Binding Assay:
Incubate cell membranes with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for hDAT, [³H]nisoxetine for hNET, [³H]citalopram for hSERT) in the presence of increasing concentrations of the test compound (either the (S)- or (R)-enantiomer).
Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., indatraline)[12].
Data Analysis: After incubation, separate bound and free radioligand by rapid filtration. Measure the amount of bound radioactivity using liquid scintillation counting. Calculate Ki values using the Cheng-Prusoff equation.
Synaptosomal Monoamine Release Assays
Objective: To measure the ability of the (S)- and (R)-enantiomers to induce the release of dopamine, norepinephrine, and serotonin from rat brain synaptosomes.
Methodology:
Synaptosome Preparation: Prepare synaptosomes from specific rat brain regions (e.g., striatum for dopamine, hippocampus for serotonin, and hypothalamus for norepinephrine).
Neurotransmitter Loading: Pre-load the synaptosomes with the respective radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
Release Assay:
Incubate the pre-loaded synaptosomes with increasing concentrations of the test compound (either the (S)- or (R)-enantiomer).
After a short incubation period, terminate the release by rapid filtration or centrifugation.
Data Analysis: Measure the amount of radioactivity released into the supernatant. Calculate the EC50 value (the concentration that produces 50% of the maximal release) for each enantiomer at each transporter.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the biological potency of the enantiomers.
Caption: Workflow for comparing the biological potency of enantiomers.
Conclusion
The available scientific literature strongly suggests that the biological activity of 2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride resides predominantly in the (S)-enantiomer. This enantiomer is expected to be a more potent releasing agent at dopamine, norepinephrine, and serotonin transporters compared to the (R)-enantiomer. This stereoselectivity has significant implications for its potential psychoactive effects and abuse liability. For researchers and drug development professionals, a thorough understanding and empirical validation of these stereospecific differences are essential for predicting the pharmacological profile of this and related compounds. The experimental protocols outlined in this guide provide a robust framework for such investigations.
References
Blough, B. E., et al. (2018). Effects of N-Alkyl-4-Methylamphetamine Optical Isomers on Plasma Membrane Monoamine Transporters and Abuse-Related Behavior. ACS Chemical Neuroscience, 9(7), 1845-1856. [Link]
Gregg, R. A., et al. (2013). Stereochemistry of mephedrone neuropharmacology: enantiomer-specific behavioural and neurochemical effects in rats. British Journal of Pharmacology, 170(3), 604-617. [Link]
Cloonan, S. M., et al. (2010). Synthesis and in vitro toxicity of 4-MTA, its characteristic clandestine synthesis byproducts and related sulfur substituted alpha-alkylthioamphetamines. Bioorganic & Medicinal Chemistry, 18(11), 4009-4031. [Link]
Paulus, M. P., et al. (2023). Pharmacology of R-(−)-Methamphetamine in Humans: A Systematic Review of the Literature. Journal of Clinical Pharmacology, 63(10), 1087-1096. [Link]
Simmler, L. D., et al. (2013). Substituted methcathinones differ in transporter and receptor interactions. Neurotoxicology, 39, 13-20. [Link]
Cody, J. T. (2004). Observations on Methamphetamine Enantiomers. Forensic Science International, 144(2-3), 131-137. [Link]
Isaac, S. M., et al. (2020). In Vitro and In Vivo Sequestration of Methamphetamine by a Sulfated Acyclic CB[n]. Chemistry – A European Journal, 26(45), 10115-10119. [Link]
Brandt, S. D., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 13, 833482. [Link]
Brandt, S. D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1424. [Link]
Blough, B. E., et al. (2018). Effects of N-alkyl-4-methylamphetamine optical isomers on plasma membrane monoamine transporters and abuse-related behavior. ACS Chemical Neuroscience, 9(7), 1845-1856. [Link]
Brandt, S. D., et al. (2022). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology, 13, 1044942. [Link]
Acquas, E., et al. (2007). Differential effects of intravenous R,S-(+/-)-3,4-methylenedioxymethamphetamine (MDMA, Ecstasy) and its S(+)- and R(-)-enantiomers on dopamine transmission and extracellular signal regulated kinase phosphorylation (pERK) in the rat nucleus accumbens shell and core. Journal of Neurochemistry, 102(1), 121-132. [Link]
Blanckaert, P., et al. (2013). A health threat for recreational amphetamine users. Tox-News, 2(1), 1-4. [Link]
Waldeck, B. (1993). Biological significance of the enantiomeric purity of drugs. Chirality, 5(5), 350-355. [Link]
Watterson, L. R., et al. (2014). Methamphetamine, 3,4-methylenedioxymethamphetamine (MDMA) and 3,4-methylenedioxypyrovalerone (MDPV) induce differential cytotoxic effects in bovine brain microvessel endothelial cells. Neurotoxicology, 44, 31-38. [Link]
Google Patents. (2015). Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
Mitsukura, K., et al. (2013). Asymmetric synthesis of chiral cyclic amine from cyclic imine by bacterial whole-cell catalyst of enantioselective imine reductase. Organic & Biomolecular Chemistry, 11(43), 7496-7503. [Link]
Fernandes, C., et al. (2017). Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. Membranes, 7(4), 54. [Link]
Sharma, M., et al. (2017). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ACS Catalysis, 7(8), 5096-5115. [Link]
A Comprehensive Guide to Personal Protective Equipment for Handling 2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride
In the dynamic landscape of drug development and scientific research, the meticulous handling of novel chemical entities is paramount to both personnel safety and experimental integrity. This guide provides an in-depth,...
Author: BenchChem Technical Support Team. Date: March 2026
In the dynamic landscape of drug development and scientific research, the meticulous handling of novel chemical entities is paramount to both personnel safety and experimental integrity. This guide provides an in-depth, procedural framework for the safe handling of 2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride (CAS Number: 1864059-03-9), a compound for which detailed public safety information is limited.[1] In such instances, a conservative approach, treating the substance as a potent compound of unknown toxicity, is the only responsible course of action.
The principles outlined herein are grounded in established occupational safety standards and are designed to empower researchers with the knowledge to operate safely, minimizing exposure and mitigating risk. This document is a living resource; it must be used in conjunction with a thorough review of your institution's specific Chemical Hygiene Plan (CHP) and the most current Safety Data Sheet (SDS) available from the supplier.[2][3][4][5]
Hazard Assessment: Understanding the "Why"
Given the limited toxicological data, we must infer potential hazards from the compound's chemical class—an amine hydrochloride. Amine compounds can be irritants, and potent APIs (Active Pharmaceutical Ingredients) often present significant physiological risks even at low exposure levels.[6][7][8] The hydrochloride salt form indicates it is likely a water-soluble solid, which can pose an inhalation risk as a fine powder.[1]
A Sigma-Aldrich safety information summary indicates the compound is a "Warning" level hazard with the H302 "Harmful if swallowed" statement.[1][9] Therefore, the primary routes of exposure to mitigate are inhalation of airborne particulates, dermal (skin) contact, and accidental ingestion.
Table 1: Assumed Hazard Profile and Control Strategy
This proactive hazard assessment forms the logical basis for the stringent PPE and handling protocols that follow. The core principle is containment, both through engineering controls and the personal barrier provided by PPE.[10][11]
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of PPE is the final and most personal line of defense against chemical exposure. For a compound like 2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride, a comprehensive PPE ensemble is mandatory.
Respiratory Protection
Due to the powdered form of the compound, the risk of inhaling airborne particles during weighing and transfer is significant.[12]
Minimum Requirement: A NIOSH-approved N95 dust mask should be used for handling small quantities.[13]
Recommended: For any procedure with a higher risk of aerosolization, a half-mask or full-face respirator with P100 (HEPA) filters is the preferred choice.[14]
All respirator use must be in accordance with your institution's written Respiratory Protection Program, which includes fit-testing and training.[4]
Eye and Face Protection
Protecting the eyes from dust or accidental splashes is critical.
Minimum Requirement: Chemical splash goggles that form a seal around the eyes are required at all times. Standard safety glasses with side shields are insufficient.[12]
Recommended: When handling larger quantities or during procedures with a high splash risk (e.g., dissolution), a full-face shield should be worn over the chemical splash goggles.[12]
Hand Protection
The skin is a primary route of exposure. The correct glove selection and technique are non-negotiable.
Glove Type: Use compatible chemical-resistant gloves.[15] Disposable nitrile gloves are a standard choice for providing temporary protection against a wide range of chemicals.[12] Always inspect gloves for tears or punctures before use.
Technique: Double-gloving is strongly recommended.[12] This involves wearing two pairs of nitrile gloves. The outer glove is removed immediately after the handling procedure is complete, while the inner glove remains on during the initial stages of doffing other PPE, minimizing cross-contamination.
Body Protection
To prevent contamination of personal clothing and skin.
Lab Coat: A clean, buttoned lab coat is mandatory.
Additional Protection: For highly potent compounds, a disposable gown or coverall may be necessary to provide full-body protection.[12]
Footwear: Closed-toe shoes are required in all laboratory settings to protect from spills and dropped objects.[12]
Operational Plan: From Receipt to Disposal
A structured workflow is essential to maintaining a safe environment. The following protocols provide step-by-step guidance for key operations.
Experimental Workflow: Safe Handling Protocol
This diagram illustrates the critical decision points and actions required for safely handling potent compounds like 2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride.